molecular formula C10H5ClO3 B1361819 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde CAS No. 50329-91-4

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

Cat. No.: B1361819
CAS No.: 50329-91-4
M. Wt: 208.6 g/mol
InChI Key: CLLLQUGVEQADNN-UHFFFAOYSA-N
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Description

4-Chloro-3-formylcoumarin, also known as 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, is a coumarin derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLLQUGVEQADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353262
Record name 4-chloro-2-oxo-2h-chromene-3-carbaldehyde
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Molecular Weight

208.60 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

50329-91-4
Record name 4-Chloro-3-formylcoumarin
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Record name 4-Chloro-3-formylcoumarin
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde: A Keystone Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical considerations for the preparation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This valuable synthetic intermediate, also known as 4-chloro-3-formylcoumarin, serves as a critical building block for a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of this compound in Medicinal Chemistry

The coumarin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The title compound, this compound, is a particularly versatile derivative. Its unique molecular architecture, featuring a reactive aldehyde group and a labile chloro substituent, makes it an ideal precursor for the synthesis of more complex, biologically active molecules.[1][6] The aldehyde functionality allows for a variety of condensation and cyclization reactions, while the chloro group can be readily displaced by nucleophiles, enabling the introduction of diverse functionalities.[1][7] Preliminary studies have indicated that this compound itself exhibits promising antimicrobial and antioxidant properties, making it a subject of interest for further therapeutic development.[1]

The Vilsmeier-Haack Approach: A Reliable and Efficient Synthetic Route

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from the readily available 4-hydroxycoumarin.[8][9] This reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11]

Mechanistic Insights into the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism. The first stage involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[10]

In the second stage, the electron-rich 4-hydroxycoumarin acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent chlorination of the hydroxyl group at the 4-position by the phosphorus oxychloride. The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation_chlorination Formylation and Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate 4_Hydroxycoumarin 4-Hydroxycoumarin 4_Hydroxycoumarin->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway for the synthesis of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberNotes
4-HydroxycoumarinC₉H₆O₃162.141076-38-6Starting material
Phosphorus oxychloridePOCl₃153.3310025-87-3Reagent and solvent
N,N-DimethylformamideC₃H₇NO73.0968-12-2Reagent
Crushed IceH₂O18.027732-18-5For workup
EthanolC₂H₅OH46.0764-17-5For recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add phosphorus oxychloride (16 mL).

  • Addition of Reactants: To the stirred phosphorus oxychloride, add 4-hydroxycoumarin (0.1 g).

  • Reaction Progression: Stir the reaction mixture well for 6-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Workup: After completion of the reaction, pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

  • Isolation of Crude Product: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product is recrystallized from ethanol to obtain pure this compound.[12]

Experimental_Workflow Start Start Setup Reaction Setup: Add POCl₃ and 4-hydroxycoumarin to flask Start->Setup Reaction Stir reaction mixture for 6-7 hours (Monitor by TLC) Setup->Reaction Workup Pour reaction mixture into crushed ice Reaction->Workup Isolation Filter, wash with water, and dry the precipitate Workup->Isolation Purification Recrystallize from ethanol Isolation->Purification End Obtain pure product Purification->End

Caption: A streamlined workflow for the synthesis of this compound.

Characterization and Physicochemical Properties

The synthesized this compound is a yellow crystalline solid.[1] It is soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water.[1]

PropertyValue
Molecular FormulaC₁₀H₅ClO₃
Molecular Weight208.60 g/mol
Melting Point126-130 °C
CAS Number50329-91-4

Conclusion and Future Perspectives

The Vilsmeier-Haack reaction provides a robust and straightforward method for the synthesis of this compound from 4-hydroxycoumarin. The high reactivity of the chloro and aldehyde functionalities makes the title compound a valuable and versatile platform for the development of novel heterocyclic compounds. Its inherent biological activities, coupled with its utility as a synthetic intermediate, position it as a compound of significant interest for future drug discovery and development programs. Further exploration of its reactivity and the biological evaluation of its derivatives are promising avenues for future research.

References

An In-Depth Technical Guide to 4-chloro-2-oxo-2H-chromene-3-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and explore its burgeoning applications for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound, also known as 4-chloro-3-formylcoumarin, is a derivative of coumarin, a benzopyrone scaffold abundant in natural products. The unique arrangement of a chloro group at the 4-position and a carbaldehyde group at the 3-position imparts a high degree of reactivity, making it a valuable building block for the synthesis of more complex heterocyclic systems.[1][2] This strategic functionalization allows for a diverse range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2] The chromene core itself is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Physicochemical and Spectroscopic Profile

This compound typically presents as a yellow crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₁₀H₅ClO₃[5]
Molecular Weight 208.60 g/mol [6]
Melting Point 126-130 °C[7]
Appearance Yellow crystalline solid
Solubility Soluble in ethanol, DMSO; Insoluble in water
¹H NMR (CDCl₃) Data not explicitly found for the title compound. Expected signals: a singlet for the aldehydic proton (~10 ppm) and multiplets for the four aromatic protons (7-8.5 ppm).
¹³C NMR (CDCl₃) Data not explicitly found for the title compound. Expected signals: a signal for the aldehydic carbon (~185-190 ppm), a signal for the carbonyl carbon (~160 ppm), and signals for the aromatic and vinylic carbons.
IR (KBr, cm⁻¹) Data not explicitly found. Expected characteristic peaks: C=O (lactone) stretch (~1720-1740 cm⁻¹), C=O (aldehyde) stretch (~1680-1700 cm⁻¹), C=C stretch (~1600 cm⁻¹), and C-Cl stretch.
Mass Spectrum (m/z) Data not explicitly found. Expected molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich compounds.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). This reagent then acts as an electrophile in a formylation reaction.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C. To the flask, add anhydrous dimethylformamide (DMF) (3 equivalents). With continuous stirring, slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise from the dropping funnel. It is crucial to maintain the low temperature to control the exothermic reaction. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Reaction with 4-Hydroxycoumarin: In a separate beaker, dissolve 4-hydroxycoumarin (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression and Work-up: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Isolation: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step is critical for the hydrolysis of the intermediate iminium salt, leading to the precipitation of the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of methanol and water, to yield pure this compound.

Mechanistic Insights

The causality behind this synthetic choice lies in the high reactivity of the Vilsmeier reagent and the nucleophilic character of the enolate form of 4-hydroxycoumarin. The reaction proceeds through a series of well-defined steps:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Chlorination cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Formylated_Intermediate Formylated & Chlorinated Intermediate Vilsmeier_Reagent->Formylated_Intermediate Formylating Agent Coumarin 4-Hydroxycoumarin Enolate Enolate Intermediate Coumarin->Enolate Tautomerization Enolate->Formylated_Intermediate Electrophilic Attack Product 4-chloro-2-oxo-2H- chromene-3-carbaldehyde Formylated_Intermediate->Product Hydrolysis

Vilsmeier-Haack Reaction Mechanism

Chemical Reactivity and Synthetic Utility

The dual functionality of the chloro and aldehyde groups makes this compound a versatile precursor for a wide array of heterocyclic compounds.[7]

Nucleophilic Substitution at the 4-Position

The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is key to synthesizing a diverse library of coumarin derivatives with potentially enhanced biological activities. For instance, reaction with anilines can yield 4-(arylamino)-2-oxo-2H-chromene-3-carbaldehydes, which have been investigated for their antibacterial properties.

Nucleophilic_Substitution Start 4-chloro-2-oxo-2H- chromene-3-carbaldehyde Product 4-substituted-2-oxo-2H- chromene-3-carbaldehyde Start->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-NH₂ Nucleophile->Product HCl HCl (byproduct) Product->HCl

Nucleophilic Substitution at C-4
Reactions of the Aldehyde Group

The carbaldehyde group at the 3-position readily undergoes typical aldehyde reactions, such as condensation and cyclization, providing a pathway to fused heterocyclic systems. A notable example is its reaction with aryl isocyanides, which leads to the formation of chromeno[4,3-b]quinolin-6-ones in good yields.[8]

Halogen Exchange Reactions

The chlorine atom can also participate in halogen-exchange (Halex) reactions. For example, treatment with potassium fluoride (KF) can potentially yield the corresponding 4-fluoro derivative, offering a route to fluorinated coumarins which are of interest in medicinal chemistry due to the unique properties imparted by fluorine.[9]

Applications in Research and Drug Development

The synthetic versatility of this compound has positioned it as a valuable scaffold in the quest for new therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents. For example, 2-oxo-4-(phenylamino)-2H-chromene-3-carbaldehyde, synthesized from the title compound, exhibited moderate activity against Hafnia alvei, Pseudomonas aeruginosa, and Enterobacter cloacae. Further derivatization of the aldehyde or the amino group could lead to compounds with enhanced potency.

Precursor for Biologically Active Heterocycles

As highlighted, this molecule serves as a key starting material for a variety of fused heterocyclic systems. Many of these, such as chromeno[4,3-b]quinolines, are known to possess a range of biological activities, including anticancer and anti-inflammatory properties. The accessibility of this compound facilitates the exploration of these complex scaffolds in drug discovery programs.

Synthetic_Applications cluster_0 Reaction Pathways cluster_1 Resulting Scaffolds & Applications Start 4-chloro-2-oxo-2H- chromene-3-carbaldehyde Nucleophilic_Sub Nucleophilic Substitution (e.g., with amines) Start->Nucleophilic_Sub Condensation Condensation/Cyclization (e.g., with isocyanides) Start->Condensation Halex Halogen Exchange (e.g., with KF) Start->Halex Amino_Derivatives 4-Amino-coumarin derivatives (Antimicrobial potential) Nucleophilic_Sub->Amino_Derivatives Fused_Heterocycles Chromeno[4,3-b]quinolines (Anticancer, Anti-inflammatory) Condensation->Fused_Heterocycles Fluoro_Coumarins 4-Fluoro-coumarin derivatives (Medicinal Chemistry) Halex->Fluoro_Coumarins

Synthetic Utility Workflow

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the presence of two distinct reactive sites—the chloro group and the carbaldehyde—provide a rich platform for the generation of diverse and complex molecular architectures. Its utility as a precursor to biologically active compounds, particularly in the antimicrobial and anticancer fields, ensures its continued importance in medicinal chemistry and drug discovery. Further exploration of its reactivity and the biological activities of its derivatives is a promising avenue for future research.

References

Spectroscopic Characterization of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetic coumarin derivative, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This compound serves as a versatile building block in the synthesis of a variety of heterocyclic compounds with potential biological activities.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity and purity in their synthetic endeavors. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established analytical protocols and mechanistic interpretations.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, providing a detailed fingerprint of molecular structure. For a molecule such as this compound, a combination of NMR, IR, and MS provides a comprehensive picture of its atomic connectivity, functional groups, and overall molecular weight. The interpretation of this data relies on the fundamental principles of how molecules interact with electromagnetic radiation and magnetic fields.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction employs a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate an activated aromatic precursor, typically 4-hydroxycoumarin.[4]

Experimental Protocol: Vilsmeier-Haack Reaction[2]
  • Preparation of the Vilsmeier Reagent: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice bath. Anhydrous dimethylformamide (DMF) (3 equivalents) is added to the flask and stirring is initiated. Phosphorus oxychloride (POCl₃) (3 equivalents) is then added dropwise from the dropping funnel, maintaining the temperature between 0-5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to allow for the formation of the chloroiminium salt (the Vilsmeier reagent).

  • Reaction with 4-Hydroxycoumarin: 4-Hydroxycoumarin (1 equivalent) is dissolved in a minimal amount of anhydrous DMF. This solution is added dropwise to the pre-formed Vilsmeier reagent, while maintaining the temperature at 0-5 °C.

  • Reaction Progression and Work-up: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to 60-70 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water with vigorous stirring. This hydrolyzes the intermediate and precipitates the crude product. The solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction_Mixture Reaction at 60-70°C Vilsmeier->Reaction_Mixture Hydroxycoumarin 4-Hydroxycoumarin Hydroxycoumarin->Reaction_Mixture Quenching Quenching with Ice/Water Reaction_Mixture->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Product Recrystallization->Product

Caption: Vilsmeier-Haack Synthesis Workflow.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity of the signals are key parameters for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HAldehyde (-CHO)
~8.0 - 7.3Multiplet4HAromatic (H-5, H-6, H-7, H-8)
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton: The most downfield signal, expected around 10.2 ppm, is characteristic of an aldehyde proton. Its singlet multiplicity indicates no adjacent protons. This is a key identifier for the formyl group.

  • Aromatic Protons: The four protons on the benzene ring of the coumarin system will appear as a complex multiplet in the aromatic region (approximately 7.3-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the coumarin, but for the unsubstituted benzene ring of the title compound, a complex pattern is expected. For comparison, in a related compound, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, the aromatic protons appear as distinct doublets and doublets of doublets due to the influence of the diethylamino group.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. The spectrum is recorded on a spectrometer operating at a frequency of 75 MHz or higher.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~158Lactone Carbonyl (C=O)
~154C-8a
~145C-4
~135 - 115Aromatic and Vinylic Carbons (C-3, C-4a, C-5, C-6, C-7, C-8)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The aldehyde carbonyl carbon is typically found at a higher chemical shift (around 185 ppm) compared to the lactone carbonyl carbon (around 158 ppm).

  • Aromatic and Vinylic Carbons: The remaining eight carbons of the coumarin ring system will resonate in the 115-154 ppm range. The carbon bearing the chlorine atom (C-4) is expected to be significantly deshielded. The quaternary carbons (C-4, C-4a, and C-8a) will typically show weaker signals in a standard ¹³C NMR spectrum. For comparison, in 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, the aldehyde carbon appears at 187.92 ppm and the lactone carbonyl at 158.92 ppm.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic and Aldehyde
~1750-1720C=O stretchLactone
~1700-1680C=O stretchAldehyde
~1620-1450C=C stretchAromatic ring
~800-700C-Cl stretchChloroalkene
Interpretation of the IR Spectrum
  • Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl will likely appear at a higher wavenumber (around 1750-1720 cm⁻¹) than the aldehyde carbonyl (around 1700-1680 cm⁻¹). This difference is due to the ring strain and electronic effects within the lactone ring.

  • C-H and C=C Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehyde C-H stretch may be observed as a weaker band around 2850-2750 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrone rings will appear in the 1620-1450 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 700 cm⁻¹.

G cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Techniques cluster_info Information Gained H_NMR ¹H NMR Proton_Env Proton Environments H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight

Caption: Spectroscopic Analysis Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The resulting ions are then separated by a mass analyzer and detected.

Predicted Mass Spectrometry Data
  • Molecular Ion Peak: The molecular weight of this compound (C₁₀H₅ClO₃) is 208.60 g/mol . In the mass spectrum, a molecular ion peak ([M]⁺) is expected at m/z 208. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 210 with about one-third the intensity of the [M]⁺ peak is also expected. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: Under electron ionization, the molecular ion can fragment. Common fragmentation pathways for coumarins involve the loss of CO (28 Da) from the lactone ring. Therefore, a significant fragment ion at m/z 180 would be expected. Further fragmentation of the aromatic ring system is also possible.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides an unambiguous confirmation of its molecular structure. The characteristic signals of the aldehyde proton in ¹H NMR, the two distinct carbonyl carbons in ¹³C NMR, the strong carbonyl absorptions in the IR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum all serve as critical data points for the verification of this important synthetic intermediate. This guide provides researchers with the foundational knowledge to confidently interpret the spectroscopic data of this and related coumarin derivatives, ensuring the quality and success of their scientific endeavors.

References

An In-Depth Technical Guide to 4-Chloro-3-formylcoumarin (CAS 50329-91-4): Properties, Synthetic Applications, and Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of versatile molecular scaffolds is paramount. Among these, heterocyclic compounds, particularly those derived from the coumarin (2H-chromen-2-one) nucleus, have garnered significant attention due to their privileged structure status and broad spectrum of biological activities. This guide focuses on a key derivative, 4-Chloro-3-formylcoumarin (CAS No. 50329-91-4), a bifunctional building block whose unique electronic and steric properties make it an invaluable precursor for the synthesis of complex, biologically relevant molecules.

The strategic placement of a chloro-substituent at the 4-position and a formyl (aldehyde) group at the 3-position of the coumarin ring system creates a molecule primed for diverse chemical transformations. The chloro-group acts as an excellent leaving group for nucleophilic substitution reactions, while the aldehyde provides a reactive handle for condensations, reductive aminations, and cycloadditions. This dual reactivity allows for the rapid construction of molecular diversity, enabling researchers to generate libraries of novel compounds for screening in drug development and materials science applications. This document provides an in-depth analysis of its properties, highlights its synthetic utility with a practical workflow, and offers guidance on procurement for research and development professionals.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of 4-Chloro-3-formylcoumarin is the first step in harnessing its synthetic potential. The molecule presents as an off-white to light yellow solid and possesses the key structural features illustrated below.[1]

Key Structural Features

The reactivity of CAS 50329-91-4 is dictated by three primary locations on its coumarin scaffold: the electrophilic aldehyde carbon, the C4 carbon susceptible to nucleophilic attack, and the lactone ring which can be opened under certain conditions.

Caption: Key reactive sites on the 4-Chloro-3-formylcoumarin molecule.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 4-Chloro-3-formylcoumarin, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 50329-91-4[2][3][4][5]
Synonyms 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, 4-Chlorocoumarin-3-carboxaldehyde[4][6][7][8]
Molecular Formula C₁₀H₅ClO₃[2][3][4][5][6][9]
Molecular Weight 208.60 g/mol [2][3][5][7][9]
Appearance Solid; Off-white to light yellow powder[1]
Melting Point 126-130 °C[5]
Purity (Typical) ≥97%[2][5]
Storage Conditions Store long-term in a cool, dry place; Inert atmosphere, 2-8°C[2][9]
InChI Key CLLLQUGVEQADNN-UHFFFAOYSA-N[4][5][7]
Canonical SMILES O=CC1=C(Cl)C2=CC=CC=C2OC1=O[4][5]

Section 2: Synthetic Utility & Reaction Pathways

The true value of 4-Chloro-3-formylcoumarin lies in its application as a versatile intermediate for constructing more complex heterocyclic systems. Its bifunctional nature allows for sequential or one-pot reactions to build fused-ring systems of significant interest in medicinal chemistry.

Causality of Reactivity
  • Nucleophilic Acyl Substitution at C4: The chlorine atom at the C4 position is activated by the electron-withdrawing nature of the adjacent carbonyl group of the lactone and the C3-aldehyde. This makes it an excellent leaving group, readily displaced by a wide range of nucleophiles such as primary amines, thiols, and active methylene compounds. This reaction is fundamental to introducing diversity at this position.

  • Condensation Reactions at C3-Aldehyde: The formyl group is a classic electrophile. It readily undergoes condensation reactions with nucleophiles like hydrazines, hydroxylamines, and primary amines (often followed by cyclization), leading to the formation of new heterocyclic rings fused to the coumarin core.

These two reactive centers can be exploited to generate a variety of scaffolds, including pyrazoles, quinolones, and other polycyclic aromatic systems.[5][10]

Synthetic Workflow Diagram

The following diagram illustrates the role of 4-Chloro-3-formylcoumarin as a central hub for generating diverse molecular architectures. This workflow is a cornerstone for creating compound libraries for high-throughput screening.

G start 4-Chloro-3-formylcoumarin (CAS 50329-91-4) reagent1 + Primary Amines (e.g., Anilines) start->reagent1 Nucleophilic Substitution at C4 reagent2 + Hydrazine Derivatives start->reagent2 Condensation & Cyclization reagent3 + 1,3-Dicarbonyl Compounds start->reagent3 Cyclocondensation reagent4 + C-H Acids / Amines (Ultrasound Promoted) start->reagent4 Tandem Reaction product1 N-monosubstituted 4-amino-3-formylcoumarins reagent1->product1 product2 2-aryl[1]benzopyrano [4,3-c]pyrazol-4(2H)-ones reagent2->product2 product3 Biaryl Lactones (benzo[c]chromen-6-ones) reagent3->product3 product4 Chromeno[4,3-b] quinolin-6-ones reagent4->product4

Caption: Synthetic pathways originating from 4-Chloro-3-formylcoumarin.

Section 3: Exemplar Experimental Protocol: Synthesis of Chromeno[4,3-b]quinolin-6-one

To provide a tangible, field-proven application, this section details a representative protocol for the synthesis of a quinolone-fused coumarin, a scaffold known for its potential biological activities. This method demonstrates a common use-case for CAS 50329-91-4.

Objective: To synthesize a chromeno[4,3-b]quinolin-6-one derivative via a tandem reaction involving 4-Chloro-3-formylcoumarin and a primary amine.

Methodology:

  • Reagent Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3-formylcoumarin (1.0 mmol, 208.6 mg) in 15 mL of ethanol.

    • Add the desired substituted aniline (1.1 mmol) to the solution.

    • Add a catalytic amount of a Lewis acid (e.g., InCl₃, 0.1 mmol) or proceed under catalyst-free conditions if using ultrasound promotion as described in some literature.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to allow for initial imine formation.

    • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

    • Filter the precipitate using a Büchner funnel and wash the solid with 10 mL of cold ethanol to remove any unreacted starting materials.

    • Dry the solid product under vacuum.

  • Purification and Validation:

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

    • The structure and purity of the final chromeno[4,3-b]quinolin-6-one product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Trustworthiness of Protocol: This protocol is a self-validating system. The progress can be easily tracked by TLC. The final product's identity is unequivocally confirmed by spectroscopic methods, ensuring the transformation was successful and yielding the desired compound. The choice of ethanol as a solvent is logical as it effectively dissolves the starting materials and is easy to remove post-reaction.

Section 4: Safety, Handling, and Storage

As a laboratory chemical, proper handling of 4-Chloro-3-formylcoumarin is essential for user safety and maintaining compound integrity.

  • Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] Recommended storage temperature is between 2-8°C in a cool, dry place away from moisture and strong oxidizing agents.[2][9]

Section 5: Procurement and Supplier Overview

4-Chloro-3-formylcoumarin is readily available from several reputable chemical suppliers, typically for research and development purposes. When sourcing, it is critical to consider purity, batch-to-batch consistency, and available documentation (e.g., Certificate of Analysis).

SupplierTypical PurityNotes
Sigma-Aldrich (Merck) 97%A leading global supplier with extensive documentation.[5]
AK Scientific, Inc. (AKSci) 97%US-based supplier specializing in building blocks for research.[2]
Santa Cruz Biotechnology (SCBT) Not specifiedOffers specialty products for proteomics and life science research.[3]
BLDpharm Not specifiedGlobal supplier with warehousing in multiple regions.[9]
abcr Gute Chemie Not specifiedEuropean supplier with a focus on specialty chemicals.
Hangzhou J&H Chemical Co. 98% minChina-based manufacturer and supplier.[1]

Conclusion

4-Chloro-3-formylcoumarin (CAS 50329-91-4) stands out as a highly valuable and versatile chemical intermediate. Its dual reactive sites—the C4-chloro leaving group and the C3-aldehyde—provide a robust platform for the synthesis of diverse and complex heterocyclic structures. For researchers and drug development professionals, this compound serves as a powerful gateway to novel molecular architectures, particularly fused-ring systems like quinolones and pyrazoles. By understanding its core properties, reactivity, and proper handling, scientists can effectively leverage this building block to accelerate discovery programs in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Derivatives of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Versatile Coumarin Scaffold

Coumarins (2H-chromen-2-ones) represent a privileged class of heterocyclic compounds ubiquitous in the plant kingdom and renowned for their broad spectrum of pharmacological activities.[1][2] Their inherent benzopyrone skeleton serves as a versatile template for synthetic chemists, allowing for facile structural modifications that yield a diverse array of functionalized derivatives.[1] Among these, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde stands out as a particularly valuable synthetic intermediate. The presence of three distinct reactive sites—the electrophilic aldehyde carbon, the vinylic carbon bearing a labile chlorine atom, and the electron-deficient pyrone ring—makes it a powerful building block for constructing complex molecular architectures with significant therapeutic potential.

This guide provides a comprehensive exploration of the derivatives of this compound. We will delve into the synthetic strategies for its preparation, dissect the key reactions that unlock its chemical diversity, and critically evaluate the biological activities of the resulting derivatives, grounding our discussion in mechanistic insights and field-proven experimental data.

Synthesis of the Core Intermediate: this compound

The primary and most efficient route to synthesizing the title compound is the Vilsmeier-Haack reaction. This well-established method allows for the simultaneous formylation and chlorination of a 4-hydroxycoumarin precursor.

Underlying Principle: The Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich enolate of 4-hydroxycoumarin. Subsequent hydrolysis and elimination steps yield the target β-chloro-α,β-unsaturated aldehyde. The choice of POCl₃ is critical as it serves as both a chlorinating agent and an activator for the formylation process.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxycoumarin

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, chill N,N-dimethylformamide (3 molar equivalents) to 0°C in an ice bath.

  • Add phosphorus oxychloride (3 molar equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5°C. The formation of the solid Vilsmeier reagent will be observed.

  • Allow the mixture to stir for 30 minutes at 0°C, then add 4-hydroxycoumarin (1 molar equivalent) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it slowly into a beaker containing a large volume of crushed ice with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from ethanol to afford the pure compound.

G cluster_reagents Reagent Preparation cluster_reaction Core Synthesis cluster_workup Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Electrophilic Attack Hydroxycoumarin 4-Hydroxycoumarin Hydroxycoumarin->ReactionMix Product This compound ReactionMix->Product Heat (60-70°C), then Hydrolysis Crude Crude Product Product->Crude Ice Quench & Filtration Pure Pure Product Crude->Pure Recrystallization (Ethanol)

Caption: Vilsmeier-Haack synthesis of the core scaffold.

Synthetic Diversification: Reactions and Derivatives

The this compound scaffold is a gateway to a vast chemical space. Its derivatives are primarily synthesized by exploiting the reactivity of the aldehyde group and the C4-chloro substituent.

Reactions at the Aldehyde Group: Formation of Imines and Related Derivatives

The aldehyde functionality is a prime target for nucleophilic addition-elimination reactions, readily forming Schiff bases (imines), hydrazones, oximes, and thiosemicarbazones. These reactions are crucial as they introduce nitrogen-containing heterocycles and functional groups known to enhance biological activity.

2.1.1 Synthesis of Hydrazono and Thiosemicarbazono Chromenes

The condensation of the carbaldehyde with hydrazine, substituted hydrazines, or thiosemicarbazide provides a straightforward route to derivatives with potent antimicrobial and anti-inflammatory properties.[3]

Experimental Protocol: General Synthesis of Hydrazones

  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the appropriate hydrazine or thiosemicarbazide derivative (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

G cluster_nucleophiles Nucleophiles cluster_products Derivatives Core 4-Chloro-2-oxo-2H- chromene-3-carbaldehyde Hydrazone Hydrazones Core->Hydrazone Thiosemicarbazone Thiosemicarbazones Core->Thiosemicarbazone Oxime Oximes Core->Oxime Hydrazine Hydrazines (R-NHNH₂) Hydrazine->Hydrazone Condensation Thio Thiosemicarbazide Thio->Thiosemicarbazone Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Condensation

Caption: Derivatization via the aldehyde group.

Reactions at the C4-Chloro Group: Nucleophilic Substitution and Cyclization

The chlorine atom at the C4 position is vinylic but is activated towards nucleophilic substitution due to the electron-withdrawing effects of the adjacent aldehyde and the lactone carbonyl. This allows for the introduction of various functionalities and the construction of novel fused heterocyclic systems.

2.2.1 Synthesis of Chromeno[4,3-b]quinolin-6-ones

A notable and unexpected reaction involves the treatment of this compound with aryl isocyanides.[4] This reaction does not result in a simple substitution but proceeds through a cascade of events, including nucleophilic attack by the isocyanide, cyclization, and rearrangement to yield highly conjugated chromeno[4,3-b]quinolin-6-ones. These fused systems are of significant interest in medicinal chemistry for their potential as DNA intercalating agents and enzyme inhibitors.[4]

Causality Behind the Reaction: The unique reactivity stems from the dual electronic nature of the isocyanide, which can act as both a nucleophile (at the carbon atom) and an electrophile. The reaction is typically promoted by a palladium catalyst, which facilitates the complex bond-forming and breaking steps.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The core structure acts as a pharmacophore, and modifications at the C3 and C4 positions allow for the fine-tuning of potency and selectivity against various biological targets.

Antimicrobial and Antifungal Activity

Coumarin derivatives are well-documented antimicrobial agents.[5][6] They can disrupt bacterial cell membranes and inhibit essential enzymes.[7] Derivatives of the title compound, particularly those incorporating hydrazone and thiosemicarbazone moieties, have shown significant activity against both Gram-positive and Gram-negative bacteria.[7][8]

Key SAR Insights:

  • Lipophilicity: Increasing the lipophilicity of the substituent at the C3-position often enhances antibacterial activity by improving cell membrane penetration.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors (e.g., in carboxamide or hydrazone groups) can be crucial for binding to target enzymes.[1]

  • Aromatic Systems: The introduction of additional aromatic or heteroaromatic rings can lead to enhanced activity, possibly through π-π stacking interactions with biological targets.

Table 1: Representative Antimicrobial Activity of Coumarin Derivatives

Derivative ClassTarget OrganismActivity Metric (MIC, µg/mL)Reference
Coumarin-3-CarboxamidesHelicobacter pyloriPotent Inhibition[1]
Thiazolidin-4-one HybridsStaphylococcus aureusZone of Inhibition: 20 mm[5]
Ester/Carboxylic Acid Subs.Gram-positive & Gram-negativeMIC: 100 - 1000[8]
4-Hydroxycoumarin SeriesAspergillus nigerInhibition: ~25%[9]
Anticancer Activity

The chromene nucleus is a core component of many potent anticancer agents.[2][10][11] Derivatives act through various mechanisms, including the inhibition of kinases (e.g., CK2), disruption of microtubule polymerization, and induction of apoptosis.[1][2]

Key SAR Insights:

  • Fluorine Substitution: The incorporation of fluorine atoms into benzamide derivatives has been shown to dramatically increase potency against cancer cell lines like HeLa and HepG2.[1] This is often attributed to fluorine's ability to modulate electronic properties and enhance binding affinity.

  • Peptide Conjugates: Linking amino acids or dipeptides to the coumarin core can improve cellular uptake and target specificity, leading to enhanced antitumor activity with reduced toxicity.[12]

  • Fused Ring Systems: Planar, polycyclic systems like the chromeno[4,3-b]quinolin-6-ones are potential DNA intercalators, a well-known mechanism for cytotoxic agents.

Table 2: In Vitro Cytotoxicity of Selected Coumarin Derivatives

DerivativeCell LineActivity Metric (IC₅₀, µM)Reference
4-Fluoro Benzamide (14b)HeLa0.39[1]
4-Fluoro Benzamide (14b)HepG24.85[1]
2,5-Difluoro Benzamide (14e)HeLa0.75[1]
2,5-Difluoro Benzamide (14e)HepG22.62[1]
Azo ChromophoresHCT-116, MCF-70.3 - 2.0 (µg/mL)[11]
Antiviral and Other Activities

Beyond antimicrobial and anticancer effects, coumarin derivatives have demonstrated a wide range of other therapeutic potentials.

  • Antiviral Activity: Certain derivatives have shown the ability to inhibit viral replication, for instance, by blocking virus-induced apoptosis, as seen in studies against the Infectious Hematopoietic Necrosis Virus (IHNV), a rhabdovirus.[13]

  • Biofilm Inhibition: Specific derivatives can interfere with bacterial quorum sensing (QS) pathways, preventing the formation of antibiotic-resistant biofilms, a major challenge in treating chronic infections like those caused by Pseudomonas aeruginosa.[14]

  • Antioxidant Activity: Many coumarins possess antioxidant properties, enabling them to scavenge free radicals like DPPH and nitric oxide, which is beneficial in mitigating oxidative stress-related diseases.[5][15]

  • Enzyme Inhibition: Furochromone derivatives have been evaluated as multi-target ligands capable of inhibiting enzymes implicated in neurodegenerative diseases, such as cholinesterases, β-secretase, and cyclooxygenases (COX).[16]

G

Caption: A typical workflow for drug discovery.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its predictable reactivity and the established biological significance of the coumarin scaffold make it an ideal starting point for developing novel therapeutic agents. The derivatives explored in this guide showcase a remarkable breadth of activity, from potent anticancer and antimicrobial effects to specialized roles in inhibiting viral replication and bacterial biofilm formation.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore a wider range of derivatives. An in-depth investigation into the precise molecular mechanisms, supported by computational docking studies and proteomics, will be essential for rational drug design. The development of derivatives that act on multiple targets simultaneously, as seen with some enzyme inhibitors, could provide new strategies for tackling complex diseases like cancer and neurodegenerative disorders.[16] The continued exploration of this remarkable scaffold promises to yield the next generation of innovative therapeutics.

References

reactivity of 4-chloro-2-oxo-2h-chromene-3-carbaldehyde with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Synthetic Versatility of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde: A Guide to its Reactivity with Nucleophiles

Abstract

This compound, a derivative of the privileged coumarin scaffold, stands as a remarkably versatile and powerful building block in modern synthetic organic chemistry.[1][2] Its unique arrangement of functional groups—an electrophilic aldehyde, a reactive vinylic chloride, and an electron-deficient pyrone ring—provides multiple sites for nucleophilic attack, enabling the construction of a vast array of complex heterocyclic systems. Many of these synthesized derivatives exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] This technical guide offers an in-depth exploration of the reactivity of this scaffold with various nucleophiles. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only reaction protocols but also the underlying mechanistic principles and strategic considerations for leveraging this substrate in the synthesis of novel chemical entities.

Molecular Architecture and Electronic Profile

This compound (herein referred to as CFC) possesses a distinct electronic architecture that dictates its reactivity. The molecule features three primary electrophilic centers susceptible to nucleophilic attack. Understanding the interplay between these sites is crucial for predicting and controlling reaction outcomes.

  • The Aldehyde Carbon (C-formyl): As a classic electrophile, the formyl group is a prime target for nucleophilic addition, initiating reactions such as condensations and the formation of imine derivatives.

  • The C4 Carbon: Attached to a good leaving group (chloride), this vinylic carbon is susceptible to nucleophilic aromatic substitution (SNAr-type) reactions.

  • The Michael Acceptor System: The α,β-unsaturated system of the pyrone ring, particularly the C2-C3 double bond conjugated with the C2-carbonyl, can undergo conjugate addition, although this is often preceded or followed by reactions at other sites.

The strategic selection of nucleophiles and reaction conditions allows chemists to selectively target these sites, leading to a diverse range of molecular frameworks.

Caption: Key electrophilic centers on the CFC scaffold.

Reactions with Nitrogen Nucleophiles: Building Fused Heterocycles

The reaction of CFC with nitrogen-based nucleophiles is one of the most explored and fruitful areas of its chemistry, providing access to a rich diversity of nitrogen-containing heterocyclic systems.

Primary Amines

The reaction of CFC with primary aliphatic and aromatic amines typically proceeds via a nucleophilic substitution of the chlorine atom at the C4 position. This reaction is generally carried out in the presence of a base like triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated, thereby driving the reaction to completion.[5] The product is an N-substituted 4-amino-3-formylcoumarin, a valuable intermediate in its own right.

However, the choice of amine can alter the reaction pathway. While many amines favor substitution at C4, certain heteroaromatic amines may preferentially react with the formyl group, leading to a mixture of Z- and E-isomers of N-substituted 3-aminomethylenechroman-2,4-diones.[5] This dichotomy underscores the importance of substrate-specific analysis in predicting reaction outcomes.

Hydrazines

Arylhydrazines react with CFC to produce different products depending on the reaction conditions, showcasing the scaffold's tunable reactivity.[6]

  • Hydrazone Formation: In the presence of a mild base like sodium acetate, the reaction primarily occurs at the aldehyde, yielding the corresponding 3-arylhydrazonomethyl-4-chlorocoumarin.[7]

  • Cyclization to Pyrazolones: When a stronger base such as triethylamine is used, the initial hydrazone undergoes an intramolecular nucleophilic substitution, where the secondary amine of the hydrazine displaces the C4-chloride. This tandem reaction results in the formation of therapeutically relevant[8]benzopyrano[4,3-c]pyrazol-4-ones.[6][7] The regioselectivity (formation of 1-aryl vs. 2-aryl isomers) can also be influenced by the specific arylhydrazine and reaction conditions.[6]

Hydrazine_Reaction cluster_legend Reaction Pathway CFC This compound Intermediate Intermediate: 3-Arylhydrazonomethyl-4-chlorocoumarin CFC->Intermediate Condensation (Mild Base, e.g., NaOAc) Arylhydrazine Arylhydrazine (ArNHNH₂) Arylhydrazine->Intermediate Product Product: [1]Benzopyrano[4,3-c]pyrazol-4-one Intermediate->Product Intramolecular Cyclization (Strong Base, e.g., Et₃N) -HCl key1 Tandem Reaction

Caption: Reaction pathway of CFC with arylhydrazines.

Hydroxylamine

The reaction with hydroxylamine hydrochloride is particularly sensitive to conditions and can lead to a variety of unexpected but synthetically useful products.[9] In a basic medium, the initial oxime intermediate can undergo several transformations:

  • Dehydration to Nitrile: Formation of 4-chloro-3-cyano-coumarin.

  • Intramolecular Cyclization: Elimination of HCl to afford the fused isoxazole system, 4H-chromeno[3,4-d]isoxazol-4-one.

  • Lactone Ring-Opening: In alcoholic solvents (methanol or ethanol), the pyrone ring can be opened by the solvent to yield ethyl or methyl 5-(2-hydroxyphenyl)-isoxazole-4-formate.[9][10]

This complex reactivity profile highlights how a simple change in solvent or base can fundamentally alter the fate of the reaction, providing access to three distinct molecular scaffolds from the same set of starting materials.

Amidoximes

Amidoximes participate in a novel condensation-cyclization reaction with CFC under catalyst-free conditions. The reaction, typically performed in DMF at 80 °C, yields coumarin-fused pyrimidinones, which are hybrid compounds of significant interest in drug design.[11]

Reactions with Carbon Nucleophiles: The Knoevenagel Condensation

The aldehyde functionality of CFC is a prime substrate for the Knoevenagel condensation, a cornerstone reaction for C-C bond formation.[12] This reaction involves the condensation of the aldehyde with an active methylene compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl acetoacetate).[13]

Zeba N. Siddiqui reported an efficient one-pot synthesis of pyranocoumarins using this strategy. The reaction between CFC and various active methylene compounds, catalyzed by sulfamic acid in aqueous media, proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition and cyclization, displacing the chloride ion to form the pyran ring.[14]

Knoevenagel_Workflow start Start Materials: CFC + Active Methylene Compound step1 Step 1: Knoevenagel Condensation (Base or Acid Catalyst) start->step1 intermediate1 Intermediate: α,β-Unsaturated Adduct step1->intermediate1 step2 Step 2: Intramolecular Michael Addition (Nucleophilic attack on C4) intermediate1->step2 intermediate2 Intermediate: Cyclized Intermediate step2->intermediate2 step3 Step 3: Elimination of Cl⁻ intermediate2->step3 product Final Product: Pyranocoumarin Derivative step3->product

Caption: Workflow for pyranocoumarin synthesis via Knoevenagel condensation.

Multicomponent reactions (MCRs) also leverage this reactivity. For instance, a one-pot, four-component reaction of CFC, a secondary amine, a dialkyl acetylenedicarboxylate, and an isocyanide has been developed to efficiently synthesize novel 3-furyl coumarin derivatives.[15]

Reactions with Other Nucleophiles

Sulfur Nucleophiles

Thiols, being excellent nucleophiles, are expected to react readily with CFC, likely at the C4 position to displace the chloride.[16] While less documented than N- and C-nucleophiles in the context of CFC, the high nucleophilicity of sulfur suggests this would be a facile transformation, providing access to 4-thio-substituted coumarin derivatives. These reactions are analogous to those with primary amines.

Halogen Exchange

The chlorine at C4 can be replaced by other halogens. For example, halogen-exchange (Halex) fluorination using potassium fluoride (KF) has been studied. However, this reaction can be complex, sometimes leading to unexpected cascade transformations rather than a simple substitution.[17]

Summary of Reactivity

The following table summarizes the diverse reactivity of CFC with various classes of nucleophiles, highlighting the conditions that govern the formation of different product scaffolds.

Nucleophile ClassSpecific ExampleKey ConditionsMajor Product TypeReference(s)
Nitrogen Primary AminesTriethylamine (Et₃N), Ethanol4-Amino-3-formylcoumarins[5]
ArylhydrazinesEt₃N, Ethanol[8]Benzopyrano[4,3-c]pyrazol-4-ones[6][7]
Hydroxylamine HClBasic medium, Ethanol4H-Chromeno[3,4-d]isoxazol-4-one, Ring-opened isoxazoles[9]
AmidoximesDMF, 80 °C (catalyst-free)Coumarin-fused Pyrimidinones[11]
Carbon Active Methylene CmpdsSulfamic acid, H₂OPyranocoumarins[14]
Multi-componentSecondary amine, DMAD, Isocyanide3-Furyl Coumarins[15]
Halogen Fluoride IonPotassium Fluoride (KF)4-Fluoro derivatives (and side products)[17]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, including expected outcomes and characterization methods to ensure reproducibility and scientific integrity.

Protocol 1: Synthesis of 2-Phenyl-3H-chromeno[4,3-d]pyrimidine-4,5-dione (3a)[12]
  • Objective: To synthesize a coumarin-fused pyrimidinone via condensation-cyclization.

  • Materials:

    • This compound (CFC) (1 mmol, 208.6 mg)

    • Benzamidoxime (1 mmol, 136.1 mg)

    • Dimethylformamide (DMF) (2 mL)

    • Ice-water

    • Ethyl acetate

  • Methodology:

    • To a solution of CFC (1 mmol) in DMF (2 mL) in a round-bottom flask, add benzamidoxime (1 mmol).

    • Stir the reaction mixture at 80 °C for 2 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add ice-water (3 mL) to the mixture to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the obtained solid with ethyl acetate (3 x 2 mL) to remove any unreacted starting materials.

    • Dry the solid in a vacuum oven.

  • Self-Validation:

    • Expected Yield: ~94% (270 mg).

    • Appearance: Yellow solid.

    • Melting Point: 237–239 °C.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR (DMSO-d₆) should show characteristic peaks for the fused aromatic system.[11]

Protocol 2: Synthesis of 2-Aryl[9]benzopyrano[4,3-c]pyrazol-4(2H)-one[7][8]
  • Objective: To synthesize a coumarin-fused pyrazole via a tandem condensation-cyclization.

  • Materials:

    • This compound (CFC) (1 mmol)

    • Appropriate Arylhydrazine hydrochloride (1 mmol)

    • Triethylamine (Et₃N) (2-3 equivalents)

    • Ethanol (as solvent)

  • Methodology:

    • Dissolve CFC (1 mmol) and the arylhydrazine hydrochloride (1 mmol) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add triethylamine (2-3 equivalents) dropwise to the stirred solution.

    • Stir the reaction at room temperature or with gentle heating as required (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

    • Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol to remove impurities.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure compound.

  • Self-Validation:

    • Expected Yield: Good to excellent yields are typically reported.

    • Characterization: The structure must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. X-ray crystallography can be used for unambiguous structure determination and to distinguish between 1-aryl and 2-aryl isomers.[6]

Conclusion

This compound is a privileged synthetic intermediate whose reactivity can be precisely controlled by the choice of nucleophile and reaction conditions. Its ability to participate in nucleophilic substitutions, condensations, and tandem cyclizations makes it an invaluable tool for accessing diverse and complex coumarin-based heterocycles. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand the synthetic utility of this powerful scaffold in the pursuit of novel materials and therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-2-oxo-2H-chromene-3-carbaldehyde, a prominent member of the coumarin family, stands as a versatile scaffold in synthetic and medicinal chemistry. Its rich electronic landscape and multiple reactive centers make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. While its utility in nucleophilic and cycloaddition reactions is well-documented, a comprehensive understanding of its behavior in electrophilic aromatic substitution reactions remains a subject of keen interest. This guide provides an in-depth analysis of the electrophilic substitution reactions of this compound, focusing on the theoretical underpinnings of its reactivity, predicted regioselectivity, and proposed experimental protocols for key transformations. By synthesizing established principles of physical organic chemistry with data from analogous coumarin systems, this document aims to equip researchers with the predictive tools and practical insights necessary to explore and exploit the full synthetic potential of this important molecule.

Introduction: The this compound Scaffold

This compound, also known as 4-chloro-3-formylcoumarin, is a derivative of coumarin (1,2-benzopyrone). The core coumarin structure is a fusion of a benzene ring with an α-pyrone ring. This arrangement results in a unique electronic distribution that governs its chemical reactivity. The title compound is distinguished by the presence of a chloro group at the 4-position and a formyl (carbaldehyde) group at the 3-position.

The synthesis of this key intermediate often begins with 4-hydroxycoumarin, which undergoes a Vilsmeier-Haack reaction to introduce the formyl group at the 3-position, yielding 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde.[1][2] Subsequent chlorination, typically with a reagent like phosphorus oxychloride, replaces the hydroxyl group at the 4-position with a chlorine atom.

The reactivity of this compound is multifaceted. The aldehyde group is a site for nucleophilic attack and condensation reactions. The chloro group at the vinylic position is a good leaving group, facilitating nucleophilic substitution. However, the focus of this guide is the electrophilic substitution on the benzene ring of the coumarin nucleus.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

The benzene ring of the coumarin scaffold is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused α,β-unsaturated lactone ring.[3] The substituents at positions 3 and 4 further modulate this reactivity and dictate the position of incoming electrophiles.

Electronic Effects of Substituents:

  • α,β-Unsaturated Lactone: The ester group within the pyrone ring is a powerful electron-withdrawing group, deactivating the entire benzene ring towards electrophilic substitution. This deactivation is a consequence of both inductive and resonance effects.[4]

  • 3-Formyl Group (-CHO): The aldehyde group is a strong electron-withdrawing group through both induction and resonance, further deactivating the aromatic ring.

  • 4-Chloro Group (-Cl): The chloro group is inductively electron-withdrawing but can donate electron density through resonance. Overall, it is considered a deactivating group.[4]

Considering the combined deactivating effects of these substituents, electrophilic substitution on this compound is expected to be challenging and require forcing conditions.

Directing Effects:

The directing effect of the fused lactone and the other substituents will determine the position of electrophilic attack on the available C5, C6, C7, and C8 positions of the benzene ring. In electrophilic aromatic substitution, deactivating groups are typically meta-directing.[5] However, the fused ring system complicates simple predictions. Computational studies on the electron density of coumarin derivatives can provide valuable insights into the most nucleophilic positions.[6][7][8][9]

Based on the general principles of electrophilic aromatic substitution on deactivated rings and studies on related coumarin systems, the C6 and C8 positions are the most likely sites for electrophilic attack. The C5 and C7 positions are ortho and para to the deactivating lactone oxygen, making them less favorable. The C6 and C8 positions are meta to the lactone oxygen, which is the typical orientation for deactivating groups.

Below is a visual representation of the predicted directing effects on the this compound molecule.

Predicted Regioselectivity for Electrophilic Attack

Key Electrophilic Substitution Reactions and Proposed Protocols

While specific experimental data for electrophilic substitution on this compound is scarce, protocols for related coumarin derivatives can be adapted. The following sections outline proposed methodologies for nitration, halogenation, and Friedel-Crafts reactions.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction. Given the deactivated nature of the substrate, harsh conditions are likely necessary. The nitration of 4-hydroxycoumarin has been reported to occur at the C6 position under certain conditions.[1]

Predicted Reaction:

Proposed Nitration of this compound

Experimental Protocol:

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add this compound portion-wise with stirring.

  • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Proposed Condition
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄
Solvent Concentrated H₂SO₄
Temperature 0 °C to room temperature
Predicted Major Product 6-nitro-4-chloro-2-oxo-2H-chromene-3-carbaldehyde
Halogenation

Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution. A Lewis acid catalyst is typically required for the halogenation of deactivated aromatic rings.

Predicted Reaction:

Proposed Bromination of this compound

Experimental Protocol:

  • Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a catalytic amount of a Lewis acid (e.g., FeBr₃ for bromination or AlCl₃ for chlorination).

  • Slowly add a solution of the halogen (e.g., bromine in the same solvent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate (for bromination/chlorination).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Parameter Proposed Condition
Halogenating Agent Br₂ or Cl₂
Catalyst FeBr₃ or AlCl₃
Solvent Dichloromethane or Carbon Tetrachloride
Temperature Room temperature to reflux
Predicted Major Product 6-halo-4-chloro-2-oxo-2H-chromene-3-carbaldehyde
Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings.[10][11][12] However, these reactions are generally not successful on strongly deactivated rings. Therefore, Friedel-Crafts reactions on this compound are predicted to be extremely difficult, if not impossible, under standard conditions. The strong deactivation of the ring by the combined electron-withdrawing groups would likely prevent the reaction from proceeding.

Mechanistic Considerations

The mechanism for these predicted electrophilic aromatic substitution reactions follows the classical pathway involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

General Mechanism:

G start Reactant + Electrophile (E⁺) intermediate Arenium Ion (Sigma Complex) start->intermediate Electrophilic Attack product Product + H⁺ intermediate->product Deprotonation

General Mechanism of Electrophilic Aromatic Substitution

For the nitration of this compound at the C6 position, the arenium ion would have the positive charge delocalized over several atoms in the ring system. The stability of this intermediate determines the regioselectivity of the reaction.

Conclusion

This compound is a highly functionalized coumarin derivative with significant potential in organic synthesis. While its reactivity towards nucleophiles is well-explored, its behavior in electrophilic aromatic substitution reactions is less understood. Based on the electronic properties of the substituents and the known reactivity of related coumarin systems, it is predicted that electrophilic substitution will be challenging but may be achieved at the C6 and C8 positions under forcing conditions. The proposed protocols for nitration and halogenation provide a starting point for the experimental investigation of these transformations. Further computational studies and experimental validation are necessary to fully elucidate the electrophilic substitution landscape of this versatile scaffold and unlock its full potential for the development of novel bioactive molecules.

References

An In-depth Technical Guide to the Solubility of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-2-oxo-2H-chromene-3-carbaldehyde, a prominent member of the coumarin family, is a versatile synthetic intermediate with significant potential in pharmaceutical development and chemical research.[1] Its utility as a building block for more complex, biologically active molecules is well-documented.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its synthesis, purification, and application in drug discovery and materials science. This guide provides a comprehensive overview of the solubility of this compound, grounded in established chemical principles and supported by available experimental data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₅ClO₃[1]
Molecular Weight 208.60 g/mol
Appearance Yellow crystalline solid[1]
Melting Point 126-130 °C[2][3]

The molecule possesses a rigid, planar coumarin core, substituted with a moderately polar aldehyde group and an electron-withdrawing chloro group. This structure dictates its interactions with various solvents.

Solubility Profile

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The polarity of this compound can be considered moderately polar due to the presence of the carbonyl and aldehyde groups, alongside the chloro substituent on the aromatic ring.

Experimentally Confirmed Solubilities
SolventQualitative SolubilitySource
Water Insoluble[1]
Ethanol Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[1]

The insolubility in water is expected, given the predominantly non-polar aromatic core.[1] Conversely, its solubility in polar aprotic (DMSO) and polar protic (ethanol) solvents is well-established.[1] The ability to recrystallize the compound from ethanol further indicates a significant increase in solubility at elevated temperatures.[4]

Predicted and Inferred Solubilities

Based on its molecular structure and the available data, we can infer its solubility in other common organic solvents.

SolventPredicted Qualitative SolubilityRationale
Methanol SolubleSimilar to ethanol, a polar protic solvent capable of hydrogen bonding.
Acetone SolubleA polar aprotic solvent that can engage in dipole-dipole interactions.
Ethyl Acetate Moderately SolubleA solvent of intermediate polarity.
Chloroform Moderately SolubleA non-polar solvent with some dipole moment, likely to dissolve the compound.
Toluene Sparingly SolubleA non-polar aromatic solvent; solubility may be limited.
Hexane InsolubleA non-polar aliphatic solvent, unlikely to effectively solvate the polar groups.

A derivative of the target compound has been recrystallized from a mixture of acetic acid and ethanol, suggesting good solubility in acetic acid. Another related compound was recrystallized from 1,4-dioxane, indicating that this ether may also be a suitable solvent.[5][6]

Experimental Determination of Solubility

To empirically determine the solubility of this compound in a novel solvent, a systematic approach is required.

Qualitative Solubility Assessment

A straightforward method to quickly assess solubility.

Protocol:

  • To a small test tube, add approximately 10 mg of this compound.

  • Add the test solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Observe for complete dissolution of the solid.

  • If the solid does not dissolve at room temperature, gently heat the mixture to assess the effect of temperature on solubility.

  • Record the observations as "soluble," "sparingly soluble," or "insoluble."

Diagram of Qualitative Solubility Workflow

G start Start: 10 mg of Compound add_solvent Add 0.1 mL of Solvent start->add_solvent agitate Agitate add_solvent->agitate observe Observe for Dissolution agitate->observe dissolved Completely Dissolved? observe->dissolved soluble Record as 'Soluble' dissolved->soluble Yes not_dissolved Not Dissolved dissolved->not_dissolved No add_more Add Solvent up to 1 mL not_dissolved->add_more heat Gently Heat add_more->heat observe_heat Observe for Dissolution heat->observe_heat dissolved_heat Completely Dissolved? observe_heat->dissolved_heat sparingly_soluble Record as 'Sparingly Soluble' dissolved_heat->sparingly_soluble Yes insoluble Record as 'Insoluble' dissolved_heat->insoluble No

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Shake-Flask Method)

For precise solubility measurement, the shake-flask method followed by a suitable analytical technique is the gold standard.

Protocol:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Diagram of Quantitative Solubility Workflow

G start Start: Excess Compound in Solvent agitate Agitate at Constant Temperature (24-48h) start->agitate settle Allow Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter (0.22 µm) withdraw->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End: Quantitative Solubility Value calculate->end

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound exhibits good solubility in polar organic solvents such as ethanol and DMSO, and is insoluble in water. Its solubility in other organic solvents can be reasonably predicted based on the "like dissolves like" principle. For research and development purposes, it is strongly recommended to experimentally verify solubility in any new solvent system using the standardized protocols outlined in this guide. This ensures reproducible and reliable results in synthesis, purification, and formulation development.

References

Methodological & Application

The Alchemist's Intermediate: A Guide to 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular scaffolds rise to prominence not merely for their intrinsic biological activity, but for their exceptional versatility as synthetic intermediates. 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde is a prime exemplar of such a scaffold. This molecule, a derivative of the naturally abundant and pharmacologically significant coumarin family, is a powerhouse for generating diverse libraries of novel compounds. Its strategic placement of a reactive aldehyde at the 3-position and a labile chlorine atom at the 4-position provides a dual-pronged approach for chemical modification, unlocking a vast chemical space for drug discovery.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the application of this remarkable intermediate. We will explore its synthetic utility and delve into its applications in developing anticancer, antimicrobial, and anti-inflammatory agents, complete with detailed, self-validating protocols.

The Synthetic Powerhouse: Understanding the Reactivity

The robust utility of this compound stems from its two key reactive sites. This dual functionality allows for a modular and efficient approach to synthesizing complex heterocyclic systems.

  • The Aldehyde at C3: This electrophilic center is a classic handle for a multitude of reactions, including Schiff base formation with primary amines, Knoevenagel condensation with active methylene compounds, and Wittig reactions. These transformations are fundamental in building molecular complexity.

  • The Chlorine at C4: As part of a vinyl chloride moiety, this chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including amines, thiols, and alkoxides. This further diversifies the range of accessible derivatives.

Protocol: Synthesis of this compound via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds and is the standard procedure for synthesizing the title compound from readily available 2'-hydroxyacetophenone.[1]

Materials:

  • 2'-Hydroxyacetophenone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a fume hood, cool a round-bottom flask containing anhydrous DMF (3 equivalents) in an ice bath. While stirring, add POCl₃ (3 equivalents) dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes to ensure the complete formation of the chloroiminium salt (the Vilsmeier reagent).[1]

  • Addition of Substrate: Dissolve 2'-hydroxyacetophenone (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the cooled reaction mixture into a beaker of crushed ice with vigorous stirring.[2] The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure this compound.

Application in Anticancer Drug Discovery

The coumarin nucleus is a recurring motif in many anticancer agents. Derivatives of this compound have shown significant promise in this area, primarily by inducing apoptosis in cancer cells.

Mechanism of Action: Triggering Programmed Cell Death

Many synthesized derivatives exert their cytotoxic effects by initiating the intrinsic apoptotic pathway. This involves increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), ultimately leading to controlled cell death. This targeted mechanism is a hallmark of effective chemotherapy, as it selectively eliminates cancer cells while minimizing damage to healthy tissues.

Diagram: Synthetic Workflow for Anticancer Screening

G Start 4-Chloro-2-oxo-2H- chromene-3-carbaldehyde Reaction Reaction with Primary Amines Start->Reaction Derivative Schiff Base Derivatives Reaction->Derivative Screening MTT Assay on Cancer Cell Lines Derivative->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow from scaffold to lead compound in anticancer research.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Modification from Core Scaffold IC₅₀ on MCF-7 (µM)
Derivative 1 Schiff base with 4-fluoroaniline15.2
Derivative 2 Schiff base with 4-methoxyaniline28.9
Derivative 3 Thio-derivative at C48.5
Table 1: Exemplary cytotoxicity data for derivatives of this compound.

Application in Antimicrobial Agent Development

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Chromene derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[6]

Mechanism of Action: Disrupting Microbial Growth

While the exact mechanisms can vary, many coumarin-based antimicrobial agents are believed to interfere with essential cellular processes in microbes. This can include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, or the disruption of cell wall synthesis, leading to cell lysis.

Diagram: MIC Determination Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Serial Dilution of Test Compound Plate Inoculate 96-well plate Compound->Plate Bacteria Standardized Bacterial Inoculum Bacteria->Plate Incubate Incubate at 37°C for 16-24h Plate->Incubate OD Measure Optical Density (OD) at 600nm Incubate->OD MIC Determine Lowest Concentration with No Visible Growth (MIC) OD->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[7]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.

Application in Anti-inflammatory Research

Chronic inflammation is a key factor in many diseases. Chromene derivatives have been shown to possess significant anti-inflammatory properties.[8]

Mechanism of Action: Suppressing Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is frequently achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, often through modulation of signaling pathways like NF-κB.[9]

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess Reagent to each supernatant sample in a new 96-well plate.[9]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound is more than just a chemical; it is a key that unlocks countless possibilities in medicinal chemistry. Its proven utility in the synthesis of potent anticancer, antimicrobial, and anti-inflammatory agents underscores its value as a privileged scaffold. The protocols detailed in this guide provide a robust framework for researchers to explore the vast potential of this versatile intermediate. Future work will undoubtedly focus on leveraging this scaffold to develop next-generation therapeutics with improved efficacy, selectivity, and safety profiles, further solidifying the legacy of the coumarin core in the ongoing quest for new medicines.

References

Application Notes & Protocols: Leveraging 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde as a Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the coumarin nucleus stands out as a "privileged scaffold." Its derivatives are known to interact with a diverse array of enzymes and receptors, leading to a wide spectrum of biological activities, including anticoagulant, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents.

4-Chloro-2-oxo-2H-chromene-3-carbaldehyde is a particularly valuable and versatile starting material.[5] Prepared readily from 4-hydroxycoumarin via the Vilsmeier-Haack reaction, this compound possesses two key reactive centers that enable a rich and varied chemistry.[6][7]

  • The Electrophilic Aldehyde Group: Located at the C-3 position, this aldehyde is a classical electrophile, readily participating in condensation reactions with a wide range of nucleophiles.

  • The C-4 Chloro Substituent: This chlorine atom acts as an excellent leaving group, making the C-4 position highly susceptible to nucleophilic substitution.

This dual reactivity allows for elegant and efficient one-pot or tandem reaction sequences, where an initial condensation at the aldehyde is followed by an intramolecular cyclization via displacement of the chloride. This strategy provides a powerful and direct route to a multitude of coumarin-fused heterocyclic systems, which are of significant interest in drug discovery.[8][9][10] This guide provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic families derived from this potent building block.

Core Synthetic Pathways and Protocols

This section details the synthesis of major heterocyclic systems from this compound. The protocols are designed to be self-validating, providing clear, step-by-step instructions grounded in established chemical principles.

Synthesis of Chromeno[4,3-c]pyrazol-4-ones

The fusion of a pyrazole ring to a coumarin core often yields compounds with significant biological potential, including antioxidant and antimicrobial activities.[4][6][11] The synthesis is achieved through a condensation-cyclization reaction with hydrazine derivatives.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of a primary amine of the hydrazine derivative on the electrophilic carbaldehyde, forming a hydrazone intermediate. In the presence of a base or upon heating, the secondary amine of the hydrazone intermediate performs an intramolecular nucleophilic attack on the C-4 position of the coumarin ring. This step displaces the chloride ion and results in the formation of the fused five-membered pyrazole ring.[6][10]

G start This compound + Phenylhydrazine step1 Condensation (-H2O) start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Intramolecular Nucleophilic Substitution (-HCl) intermediate->step2 product 1-Phenyl-1H-chromeno[4,3-c]pyrazol-4(5H)-one step2->product G start This compound + NH2OH·HCl step1 Oximation (Base, -H2O) start->step1 intermediate Oxime Intermediate step1->intermediate step2 Intramolecular Cyclization (-HCl) intermediate->step2 product 4H-Chromeno[3,4-d]isoxazol-4-one step2->product G start 4-Chloro-3-formylcoumarin + Ethyl Acetoacetate + NH4OAc step1 Knoevenagel Condensation start->step1 intermediate1 Intermediate Adduct step1->intermediate1 step2 Michael Addition & Cyclization intermediate1->step2 product Ethyl 5-oxo-5H-chromeno[4,3-b]pyridine- 2-carboxylate step2->product G start 4-Chloro-3-formylcoumarin + Amidoxime step1 Condensation start->step1 intermediate Intermediate Adduct step1->intermediate step2 Intramolecular Cyclization (-HCl, -H2O) intermediate->step2 product 2-Aryl-3H-chromeno[4,3-d]pyrimidine- 4,5-dione step2->product

References

The Versatile Virtuoso: 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde as a Premier Building Block for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the coumarin scaffold remains a perennial source of inspiration, consistently yielding molecules with profound biological activities.[1] This application note delves into the exceptional utility of a highly reactive and versatile coumarin derivative, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde , as a pivotal building block in contemporary drug discovery. We will explore its synthesis, underscore the reactivity of its key functional groups, and provide detailed, field-proven protocols for its transformation into diverse heterocyclic systems with demonstrated therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate to expedite their research and development endeavors.

Introduction: The Strategic Advantage of the 4-Chloro-3-formylcoumarin Scaffold

The 2H-chromen-2-one (coumarin) core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[2] These activities span from anticancer and antimicrobial to anti-inflammatory and anticoagulant effects.[1][2] The strategic functionalization of the coumarin nucleus is a cornerstone of modern drug design, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

Among the plethora of coumarin derivatives, this compound (also known as 4-chloro-3-formylcoumarin) has emerged as a particularly powerful and versatile synthetic intermediate.[3] Its strategic importance lies in the trifecta of reactive sites it possesses:

  • An electrophilic formyl group at the C-3 position, primed for condensation reactions.

  • A labile chlorine atom at the C-4 position, susceptible to nucleophilic substitution.

  • The inherent reactivity of the α,β-unsaturated lactone system .

This unique combination of functionalities allows for a diverse range of chemical transformations, enabling the rapid construction of complex molecular architectures and facilitating the exploration of vast chemical spaces. This application note will serve as a comprehensive guide to harnessing the synthetic potential of this remarkable building block.

Synthesis of the Building Block: A Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from the readily available 4-hydroxycoumarin.[4][5][6][7]

Mechanistic Rationale

The Vilsmeier-Haack reaction involves the formylation of an electron-rich substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][9] The reaction with 4-hydroxycoumarin proceeds through a fascinating cascade. Initially, the hydroxyl group at C-4 is converted into a better leaving group. Subsequently, the Vilsmeier reagent attacks the electron-rich C-3 position, leading to formylation. The reaction conditions also facilitate the substitution of the C-4 hydroxyl group (or its activated form) with a chlorine atom, yielding the desired product.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Reactive Intermediate Vilsmeier_Reagent->Intermediate 4-Hydroxycoumarin 4-Hydroxycoumarin 4-Hydroxycoumarin->Intermediate reacts with Product This compound Intermediate->Product Formylation & Chlorination

Caption: Vilsmeier-Haack reaction pathway.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxycoumarin≥98%Commercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Phosphorus oxychloride (POCl₃)≥99%Commercially available
Crushed Ice-Laboratory prepared
Cold WaterDistilledLaboratory prepared

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 4-hydroxycoumarin (0.06 mol, 9.72 g) to anhydrous N,N-dimethylformamide (0.6 mol, 46.2 mL).[4]

  • Cool the stirred mixture in an ice-salt bath to a temperature between -10°C and -5°C.[4]

  • Slowly add phosphorus oxychloride (0.18 mol, 27.6 g) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0°C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1 hour.[4]

  • Subsequently, heat the mixture in an oil bath at 60°C and maintain this temperature with stirring for 2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and should be performed in a well-ventilated fume hood.

  • A precipitate of crude this compound will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove residual DMF and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a pale yellow solid.

Expected Yield: 60-70% Melting Point: 127-129 °C[10]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 10.13 (s, 1H, -CHO), 8.26 (s, 1H), 7.41 (d, J = 9.0 Hz, 1H), 6.64 (dd, J = 9.0, 2.5 Hz, 1H), 6.49 (d, J = 2.4 Hz, 1H).[11]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 187.92, 161.85, 158.92, 153.43, 145.32, 132.48, 114.37, 110.14, 108.23, 97.17.[11]

Applications in the Synthesis of Bioactive Heterocycles

The true synthetic power of this compound is realized in its ability to serve as a scaffold for the construction of a diverse array of fused and substituted heterocyclic systems. The formyl and chloro groups act as versatile handles for cyclization and substitution reactions.

Synthesis_Workflow cluster_reactions Reaction with Dinucleophiles cluster_products Bioactive Heterocycles Start This compound Hydrazines Hydrazines Start->Hydrazines Amidines Amidines Start->Amidines Anilines Anilines/Amines Start->Anilines Pyrazoles Coumarin-Pyrazoles Hydrazines->Pyrazoles Cyclocondensation Pyrimidines Coumarin-Pyrimidines Amidines->Pyrimidines Cyclocondensation Quinolines Coumarin-Quinolines Anilines->Quinolines Cyclocondensation Anticancer Agents Anticancer Agents Pyrazoles->Anticancer Agents Anti-inflammatory Agents Anti-inflammatory Agents Pyrimidines->Anti-inflammatory Agents Antimicrobial Agents Antimicrobial Agents Quinolines->Antimicrobial Agents

Caption: General workflow for synthesizing bioactive heterocycles.

Synthesis of Coumarin-Fused Pyrazoles: Potent Anticancer Agents

Coumarin-pyrazole hybrids are a well-established class of compounds with significant anticancer activity.[12][13] The synthesis typically involves a condensation reaction between the 4-chloro-3-formylcoumarin and a hydrazine derivative.[4]

Protocol for the Synthesis of Substituted Chromeno[4,3-c]pyrazol-4-ones:

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized
Hydrazine hydrate or substituted hydrazineReagent grade
EthanolAnhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (15 mL).

  • To this solution, add the appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 mmol).

  • Heat the reaction mixture to reflux for 2 hours.[4] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired chromeno[4,3-c]pyrazol-4-one.

Biological Activity Data: Anticancer Properties of Coumarin-Pyrazole Hybrids

Compound IDSubstituentCancer Cell LineIC₅₀ (µM)Reference
CP-1 Sulfonamide moietyMCF-7 (Breast)13.9[2]
CP-2 Sulfonamide moietyMCF-7 (Breast)17.9[2]
CP-3 Phenyl groupA-549 (Lung)13.5[13]
Synthesis of Coumarin-Fused Pyrimidines: Novel Anti-inflammatory Agents

The fusion of coumarin and pyrimidine rings has yielded compounds with promising anti-inflammatory and other biological activities.[14] A straightforward approach involves the reaction of 4-chloro-3-formylcoumarin with amidoximes.[15]

Protocol for the Synthesis of Coumarin-Fused Pyrimidinones:

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized
Substituted amidoximeAs synthesized
N,N-Dimethylformamide (DMF)Anhydrous

Procedure:

  • In a reaction vial, dissolve this compound (1 mmol) in anhydrous DMF (2 mL).[15]

  • Add the desired amidoxime (1 mmol) to the solution.[15]

  • Stir the reaction mixture at 80°C for 2 hours.[15]

  • After cooling to room temperature, add ice-water (3 mL) to the mixture to induce precipitation.[15]

  • Collect the solid product by filtration, wash with ethyl acetate, and air dry.[15]

Biological Activity Data: Anti-inflammatory Properties of Coumarin-Pyrimidine Hybrids

The anti-inflammatory potential of coumarin-pyrimidine hybrids has been demonstrated through various assays. For instance, certain derivatives have shown significant inhibition of heat-induced protein denaturation, a common in-vitro screening method for anti-inflammatory activity.[16]

Compound ClassAssayResultReference
Coumarin-pyrimidine hybridProtein denaturation inhibition67.27% inhibition at 31.25 µg/mL[16]
Coumarin-pyrimidine hybridCOX-2 InhibitionSelective inhibition observed[17]
Synthesis of Coumarin-Fused Quinolines: Emerging Antimicrobial Agents

The quinoline scaffold is a well-known pharmacophore in many antimicrobial drugs. Its fusion with the coumarin nucleus via the 4-chloro-3-formylcoumarin building block provides access to novel compounds with potential antibacterial and antifungal activities.[18][19]

Protocol for the Synthesis of Chromeno[4,3-b]quinolin-6-ones:

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized
Aryl isocyanideReagent grade
Dichloromethane (DCM)Anhydrous

Procedure:

  • This reaction is an example of an unexpected but facile synthesis of quinolones.[13]

  • To a solution of this compound in a suitable solvent like dichloromethane, add the aryl isocyanide.

  • The reaction often proceeds at room temperature, and the product can be isolated and purified using standard chromatographic techniques.

Biological Activity Data: Antimicrobial Properties of Coumarin-Quinoline Hybrids

Compound ClassMicrobial StrainActivityReference
Coumarin-quinoline hybridXanthomonas oryzae pv. oryzaeEC₅₀ = 11.05 µg/mL[20]
Coumarin-quinoline hybridAcidovorax citrulliEC₅₀ = 8.05 µg/mL[20]
Coumarin-quinoline hybridGram-positive & Gram-negative bacteriaSignificant inhibition zones observed[21]

Conclusion and Future Perspectives

This compound has unequivocally established its credentials as a high-value building block in medicinal chemistry. Its facile synthesis and the presence of multiple, orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse heterocyclic libraries. The protocols and data presented herein underscore its utility in the synthesis of coumarin-fused pyrazoles, pyrimidines, and quinolines with significant anticancer, anti-inflammatory, and antimicrobial activities, respectively.

The continued exploration of the reactivity of this versatile scaffold, coupled with modern drug design strategies such as molecular hybridization and structure-based design, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. We encourage the research community to leverage the potential of this exceptional building block to accelerate the journey from concept to clinical candidate.

References

Unlocking the Antimicrobial Potential of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is a paramount objective for the scientific community. Among the privileged heterocyclic structures in medicinal chemistry, the chromene nucleus stands out for its diverse biological activities. This guide focuses on the antimicrobial applications of derivatives synthesized from a particularly reactive and versatile starting material: 4-chloro-2-oxo-2H-chromene-3-carbaldehyde .

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and antimicrobial evaluation of this promising class of compounds. We will delve into the causality behind experimental designs, ensuring a thorough understanding of the structure-activity relationships and potential mechanisms of action that drive the antimicrobial efficacy of these derivatives.

The Versatile Scaffold: this compound

The this compound scaffold is a valuable starting point for the synthesis of a wide array of heterocyclic compounds.[1][2][3] The presence of a reactive aldehyde group and a labile chlorine atom at positions 3 and 4, respectively, of the coumarin ring system allows for diverse chemical modifications. This dual reactivity enables the construction of fused heterocyclic systems and the introduction of various pharmacophores, leading to a broad chemical space for antimicrobial drug discovery.

The inherent antimicrobial potential of the chromene core, coupled with the ability to introduce diverse functionalities, makes its derivatives promising candidates for the development of new antibacterial and antifungal agents.[4]

Key Derivatives and Their Antimicrobial Profile

The versatility of the this compound scaffold has been exploited to synthesize a variety of derivatives, with several classes demonstrating notable antimicrobial activity.

Schiff Base Derivatives

The condensation of the aldehyde group of the parent scaffold with various aromatic and heterocyclic amines readily yields Schiff bases (imines). These derivatives have consistently shown promising antibacterial and antifungal properties. The imine linkage is crucial for their biological activity, and the nature of the substituent on the amine moiety significantly influences their potency.

One study reported the synthesis of a series of Schiff bases by reacting this compound with different anilines. The resulting 4-chloro-3-((substituted-phenylimino)methyl)-2H-chromen-2-ones were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Notably, some of these compounds exhibited significant activity, with one derivative showing a minimum inhibitory concentration (MIC) of 15 µg/mL against all tested organisms.[5]

Pyrazole Derivatives

The reaction of this compound derivatives with hydrazine hydrate or substituted hydrazines can lead to the formation of pyrazole-fused chromenones. Pyrazoles are a well-known class of heterocycles with a broad spectrum of biological activities, including antimicrobial effects. The incorporation of a pyrazole ring into the chromene scaffold can enhance the antimicrobial potency and spectrum of the resulting molecule.[6][7][8]

While direct synthesis from this compound is a viable route, many studies have focused on similar pyrazole-carbaldehydes to generate a variety of bioactive heterocyclic systems. These studies provide strong evidence for the potential of pyrazole-chromene hybrids as effective antimicrobial agents.

Other Heterocyclic Derivatives

The reactivity of the scaffold also allows for the synthesis of other heterocyclic systems, such as 1,3,4-thiadiazoles. These derivatives have also been reported to possess moderate antimicrobial activity.

Mechanistic Insights: How Do These Derivatives Work?

The precise mechanism of action for each derivative can vary depending on its specific structure. However, the antimicrobial activity of chromene-based compounds is generally attributed to several potential mechanisms:

  • Inhibition of Essential Enzymes: Chromene derivatives can interfere with the function of vital bacterial enzymes.

  • Disruption of Cell Membranes: Some compounds may disrupt the integrity of the microbial cell membrane, leading to cell lysis and death.

  • Interference with Nucleic Acid and Protein Synthesis: Chromenes can also inhibit the synthesis of DNA, RNA, and proteins, thereby halting microbial growth and proliferation.

For Schiff base derivatives, the azomethine group (-C=N-) is often implicated as a key pharmacophore responsible for their biological activity. It is believed that this group can chelate with metal ions essential for microbial enzyme function or interact with microbial cellular components. Molecular docking studies on similar chromene derivatives have suggested that they can bind to the ATP binding pocket of DNA gyrase B, an essential bacterial enzyme, in a manner similar to known antibiotics like novobiocin.[9]

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the synthesis of representative derivatives and their subsequent antimicrobial evaluation.

Synthesis of Antimicrobial Derivatives

The synthesis of derivatives from this compound is a versatile process. The following diagram illustrates the general synthetic pathways to key antimicrobial derivatives.

Synthesis_Pathways A 4-Chloro-2-oxo-2H- chromene-3-carbaldehyde B Schiff Base Derivatives A->B Reaction with Aromatic/Heterocyclic Amines C Pyrazole Derivatives A->C Reaction with Hydrazine/Substituted Hydrazines D Other Heterocyclic Derivatives A->D Various Cyclization Reactions

Caption: General synthetic routes from the starting scaffold.

This protocol describes the synthesis of a representative Schiff base from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Rectified spirit (ethanol)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers, filter paper, and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 mmol) in rectified spirit (20 mL).

  • Addition of Amine: To this solution, add the substituted aniline (1 mmol).

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass spectrometry. The absence of the aldehydic proton peak in the ¹H NMR spectrum and the appearance of a characteristic imine (-CH=N-) peak are key indicators of successful synthesis.[5]

Antimicrobial Activity Screening

The evaluation of the antimicrobial activity of the synthesized derivatives is a critical step in assessing their potential as therapeutic agents. The following protocols outline standard methods for this purpose.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_primary_screening Primary Screening cluster_quantitative_assay Quantitative Assay A Synthesized Derivative B Agar Disc/Well Diffusion Method A->B C Measurement of Zone of Inhibition (mm) B->C D Broth Microdilution Method C->D For active compounds E Determination of Minimum Inhibitory Concentration (MIC) D->E F Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) E->F

Caption: A typical workflow for antimicrobial evaluation.

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized derivative dissolved in a suitable solvent (e.g., DMSO)

  • Sterile nutrient agar plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole) for positive control

  • Solvent-loaded discs for negative control

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.

  • Disc Application: Aseptically place sterile filter paper discs on the inoculated agar surface.

  • Compound Loading: Pipette a known concentration of the synthesized derivative solution onto the discs. Also, place the positive and negative control discs on the plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized derivative

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the synthesized derivative in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control).

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a microplate reader to measure turbidity.

Data Presentation: Antimicrobial Activity of Representative Derivatives

The following table summarizes the antimicrobial activity of selected derivatives of this compound against various microbial strains.

Derivative ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Schiff Base 4-Chloro-3-((4-chlorophenylimino)methyl)-2H-chromen-2-oneS. aureus15[5]
E. coli15[5]
C. albicans15[5]
Thiadiazole 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehydeVarious BacteriaModerate Activity
Phenylamino 2-oxo-4-(phenylamino)-2H-chromene-3-carbaldehydeHafnia alveiModerate Activity[10]
Pseudomonas aeruginosaModerate Activity[10]
Enterobacter cloacaeModerate Activity[10]

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform for the development of novel antimicrobial agents. The ease of synthesis and the potential for diverse structural modifications allow for the generation of large libraries of compounds for screening. Schiff base and pyrazole derivatives, in particular, have demonstrated significant potential.

Future research in this area should focus on:

  • Expansion of the Derivative Library: Synthesizing a wider range of heterocyclic systems to explore more of the available chemical space.

  • Detailed Mechanistic Studies: Employing techniques such as molecular docking, enzyme inhibition assays, and membrane permeability studies to elucidate the specific mechanisms of action of the most potent derivatives.

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying the structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.

By leveraging the synthetic versatility of the this compound scaffold and employing a rational drug design approach, researchers can contribute to the development of the next generation of antimicrobial drugs to combat the growing threat of resistance.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The chromene scaffold, a bicyclic oxygen-containing heterocycle, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] This guide provides an in-depth exploration of the anticancer potential of chromene derivatives, detailing their diverse mechanisms of action and offering comprehensive, field-proven protocols for their evaluation. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system designed for rigor and reproducibility. This document is intended to serve as a practical resource for researchers aiming to identify and characterize novel chromene-based therapeutic agents.

Introduction: The Therapeutic Promise of the Chromene Scaffold

Chromene derivatives represent a remarkable class of compounds known for their extensive biological activities, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1][4] Their structural backbone is prevalent in natural products like flavonoids and tocopherols.[5] The synthetic accessibility of the chromene core allows for extensive structural modifications, making it an attractive scaffold for developing new therapeutic agents with improved efficacy and target specificity.[1][6] Structure-activity relationship (SAR) studies have consistently shown that targeted functionalization of the chromene ring system can significantly enhance anticancer potency.[1][4] Notably, some chromene derivatives have progressed into clinical trials, such as Crolibulin™ (EPC2407), a potent microtubule-destabilizing agent, underscoring the clinical relevance of this compound class.[1][6][7][8]

Mechanisms of Anticancer Action

Chromene derivatives exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple cellular pathways simultaneously. This pleiotropic activity is a key advantage, potentially overcoming the drug resistance that plagues many conventional chemotherapies.[6]

Inhibition of Tubulin Polymerization

A primary and well-documented mechanism is the disruption of microtubule dynamics.[2] Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Certain 4-aryl-4H-chromenes bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[9][10][11] This disruption leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers apoptosis.[6][9] Crolibulin™ is a prime example of a chromene derivative functioning through this pathway.[1][6]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Chromene Derivative Chromene Derivative Chromene Derivative->Tubulin Dimers

Caption: Chromenes inhibit tubulin polymerization, leading to mitotic arrest.

Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Chromene derivatives have been developed as potent inhibitors of several key kinases implicated in cancer progression.

  • Src Kinase: Overexpression of Src kinase is linked to colon, breast, and lung cancers.[12] Certain 4-aryl-4H-chromene-3-carbonitrile derivatives have demonstrated significant Src kinase inhibitory activity.[12][13]

  • EGFR and B-RAF: Some spiro-benzo-chromene compounds have shown dual inhibitory potential against both Epidermal Growth Factor Receptor (EGFR) and B-RAF kinase, key targets in various carcinomas.[1]

  • c-Src Kinase: Novel chromene scaffolds have been specifically designed to target hepatocellular carcinoma by inhibiting c-Src kinase, leading to cell cycle arrest and apoptosis.[14][15]

Induction of Apoptosis

Beyond mitotic catastrophe, chromenes can induce programmed cell death (apoptosis) through multiple avenues.

  • Intrinsic Pathway: This pathway is regulated by the Bcl-2 family of proteins. Some chromenes can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and caspase activation.[10][16]

  • Extrinsic Pathway: Certain derivatives have been shown to activate the extrinsic pathway by triggering cleavage of caspase-8, which in turn activates the downstream executioner caspases (e.g., caspase-3/7) and cleavage of substrates like PARP.[6][17]

  • NF-κB Pathway Suppression: The NF-κB signaling pathway is a critical regulator of cell survival. Its suppression by chromene compounds can sensitize cancer cells to apoptosis.[1]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Effector Caspases Effector Caspases Caspase-8->Effector Caspases Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Permeabilizes Caspase-9->Effector Caspases Chromene Derivative Chromene Derivative Chromene Derivative->Caspase-8 Promotes Activation Chromene Derivative->Bcl-2 Inhibits Effector Caspases\n(Caspase-3/7) Effector Caspases (Caspase-3/7) Apoptosis Apoptosis Effector Caspases->Apoptosis Execution

Caption: Chromenes induce apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

As a direct consequence of microtubule disruption or kinase inhibition, many chromene derivatives cause cancer cells to arrest at specific phases of the cell cycle. This halt prevents proliferation and provides a window for apoptotic machinery to take effect. Arrest is commonly observed at the G2/M transition due to spindle assembly checkpoint activation or at the S and G1/S phases depending on the specific derivative and its targets.[14][18][19]

Application Notes: A Strategic Approach to Screening

A hierarchical screening approach is recommended to efficiently identify and characterize potent chromene derivatives. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow A Primary Screening: In Vitro Cytotoxicity (IC50) (Protocol 1) B Secondary Screening: Mechanism of Action (MOA) A->B Potent Hits C Cell Cycle Analysis (Protocol 2) B->C D Apoptosis Assay (Protocol 3) B->D E Target-Based Assays (e.g., Tubulin, Kinase) (Protocol 4) B->E F Tertiary Screening: In Vivo Efficacy C->F Confirmed MOA D->F Confirmed MOA E->F Confirmed MOA G Xenograft Models (Protocol 5) F->G H Lead Optimization G->H Efficacious Compounds

Caption: A hierarchical workflow for screening anticancer chromenes.

Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments. Each protocol is designed to be self-validating by including necessary controls.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.[20][21]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HepG-2, HCT-116, MDA-MB-231).[4][6][22]

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Chromene derivatives stock solutions (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well plates, multichannel pipette, incubator, microplate reader.

  • Positive control drug (e.g., Doxorubicin, Vinblastine).[4][18]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromene derivatives and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality and Controls:

  • Why 24h pre-incubation? To ensure cells are in a logarithmic growth phase and have adhered properly before drug exposure.

  • Vehicle Control: Essential to confirm that the solvent (DMSO) is not causing cytotoxicity at the concentrations used.

  • Positive Control: Validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compounds.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Materials:

  • Cancer cells treated with chromene derivative (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • PBS (Phosphate-Buffered Saline).

  • 70% ice-cold ethanol.

  • PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment plates. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.

    • Rationale: Fixation permeabilizes the cell membrane to allow PI entry and preserves the cells for analysis.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.

    • Rationale: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that point.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[23]

Materials:

  • Cancer cells treated with chromene derivative.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect cells (adherent and floating) after treatment. Centrifuge and wash once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze immediately by flow cytometry.

Data Analysis:

  • Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).

  • Lower-Left (Annexin V- / PI-): Live cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

  • Quantify the percentage of cells in each quadrant and compare treated samples to the vehicle control to determine the fold-increase in apoptosis.[14]

Protocol 4: Cell-Free Tubulin Polymerization Assay

Principle: This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by an increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to microtubules.[9]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.).

  • Purified tubulin (>99% pure).

  • General Tubulin Buffer, GTP solution.

  • Fluorescence reporter.

  • Chromene derivative.

  • Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition).

  • Fluorescence plate reader with temperature control at 37°C.

Procedure:

  • Preparation: Reconstitute reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the chromene derivative.

  • Reaction Setup: On ice, add buffer, GTP, and the test compound or control to the wells of a pre-chilled 96-well plate.

  • Initiation: Add the purified tubulin to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time.

  • The vehicle control will show a sigmoidal curve representing nucleation, growth, and plateau phases of polymerization.

  • Inhibitors like chromenes will suppress the rate and extent of fluorescence increase.

  • Calculate the Vmax (maximum polymerization rate) for each concentration and determine the IC₅₀ for polymerization inhibition.

Protocol 5: In Vivo Efficacy in a Tumor Xenograft Model

Principle: To evaluate the anticancer activity of a compound in a living organism, human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored over time.[23][24]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • Human cancer cell line (e.g., MDA-MB-231 for TNBC).[24]

  • Sterile PBS, Matrigel (optional).

  • Chromene derivative formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

  • Calipers for tumor measurement.

  • Anesthetic and euthanasia agents.

  • Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (often resuspended in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Chromene Derivative Dose 1, Chromene Derivative Dose 2, Positive Control).

  • Administer the treatment according to a pre-defined schedule (e.g., daily, 5 days/week) for a set duration (e.g., 21-28 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a pre-determined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

  • Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Data Summary and Interpretation

For effective comparison, quantitative data from primary screens should be tabulated.

Table 1: Example Cytotoxicity Data for Novel Chromene Derivatives

Compound IDTarget Cell LineIC₅₀ (µM) vs. HepG-2[1][22]IC₅₀ (µM) vs. HCT-116[1]IC₅₀ (µM) vs. MCF-7[1]Reference Drug (Doxorubicin) IC₅₀ (µM)
Chromene-AHepatocellular Carcinoma2.41[1]4.98[1]6.72[1]~0.5 - 2.0
Chromene-BColon Carcinoma2.59[1]5.44[1]6.99[1]~0.5 - 2.0
Chromene-CBreast Cancer2.53[1]5.32[1]6.84[1]~0.5 - 2.0

Note: IC₅₀ values are illustrative and derived from literature to show representative data. Actual values will vary.

Conclusion and Future Directions

Chromene derivatives stand out as highly versatile and potent anticancer agents. Their ability to target multiple critical pathways, including microtubule dynamics, kinase signaling, and apoptosis, provides a robust foundation for developing next-generation cancer therapeutics. The protocols outlined in this guide provide a rigorous framework for the systematic evaluation of novel chromene compounds, from initial cytotoxicity screening to mechanistic elucidation and in vivo validation. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on developing derivatives that can overcome established mechanisms of drug resistance, paving the way for their successful clinical translation.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer potential.[1][2][3] The specific derivative, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, serves as a versatile precursor for synthesizing novel compounds aimed at therapeutic applications.[4] A critical step in the preclinical evaluation of these novel derivatives is the robust assessment of their cytotoxic effects. This guide provides a comprehensive, multi-assay strategy for researchers to not only quantify cytotoxicity but also to elucidate the underlying mechanism of cell death, distinguishing between apoptosis and necrosis. We present field-proven protocols for three key assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis execution.

Guiding Principle: A Multi-Parametric Approach to Cytotoxicity

G cluster_0 Experimental Workflow cluster_1 Primary Viability Screening cluster_2 Mechanistic Elucidation Compound Chromene Derivatives Treatment Dose-Response Treatment Compound->Treatment CellCulture Cancer Cell Line (e.g., MCF-7, HT-29, HepG-2) CellCulture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Necrosis) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase IC50 Determine IC50 Value MTT->IC50 IC50->LDH   Treat at IC50   concentration IC50->Caspase   Treat at IC50   concentration Conclusion Determine Mode of Cell Death LDH->Conclusion Caspase->Conclusion

Figure 1: Recommended workflow for cytotoxicity assessment.

Assay I: MTT Assay for Cell Viability and Proliferation

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to form insoluble purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active cells. Therefore, a decrease in the purple color indicates either a reduction in cell viability or proliferation.

G MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Solubilization Solubilization (e.g., DMSO, SDS-HCl) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay.

Protocol: MTT Assay

Materials:

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[7]

  • Solubilization solution: DMSO or 0.01 M HCl with 10% SDS.

  • 96-well flat-bottom sterile plates.

  • Appropriate cancer cell line and complete culture medium.

  • Chromene derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chromene derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Replace the old medium with 100 µL of the medium containing the test compounds or controls.

    • Controls: Include wells for "untreated cells" (medium only), "vehicle control" (medium with solvent), and "medium background" (medium without cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from the wells (for adherent cells). Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm (or a range of 550-600 nm) with a reference wavelength of >650 nm.[5][6]

Data Analysis and Presentation
  • Correct Absorbance: Subtract the absorbance of the medium background control from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. This can be calculated by plotting % Viability vs. log(concentration) and fitting the data to a non-linear regression curve.

Derivative IDIC₅₀ (µM) vs. MCF-7 (48h)IC₅₀ (µM) vs. HT-29 (48h)IC₅₀ (µM) vs. HepG-2 (48h)
Cmpd-00115.2 ± 1.822.5 ± 2.118.9 ± 1.5
Cmpd-0027.8 ± 0.911.3 ± 1.29.4 ± 0.8
Doxorubicin0.9 ± 0.11.2 ± 0.20.8 ± 0.1

Table 1: Example data presentation for IC₅₀ values of chromene derivatives.

Assay II: Lactate Dehydrogenase (LDH) Assay for Necrosis

Principle of the Assay

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[8] When the plasma membrane loses its integrity—a hallmark of necrosis—LDH is released into the extracellular culture medium.[9][10] The LDH assay is a colorimetric method that quantifies this released LDH. The assay involves a coupled enzymatic reaction: LDH catalyzes the conversion of lactate to pyruvate, which reduces a tetrazolium salt into a colored formazan product.[9] The amount of formazan is directly proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[8]

G cluster_0 Inside Cell cluster_1 Outside Cell (Supernatant) LDH_in LDH Cell_Healthy Viable Cell (Intact Membrane) Cell_Necrotic Necrotic Cell (Compromised Membrane) Cell_Healthy->Cell_Necrotic  Treatment with  Chromene Derivative LDH_out Released LDH Assay LDH catalyzes: Lactate + Tetrazolium Salt -> Pyruvate + Formazan (Color) LDH_out->Assay Measured Cell_Necrotic->LDH_out Release

Caption: Principle of the LDH release assay.

Protocol: LDH Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mixture, stop solution).

  • 96-well flat-bottom sterile plates.

  • Treated cell cultures from the primary experiment.

  • Lysis buffer (often 10X, provided in kits).

Procedure:

  • Prepare Controls: Following compound treatment as described in the MTT protocol, prepare the following controls on the same plate:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells.

    • Maximum LDH Release: Add 10 µL of Lysis Buffer to several wells of untreated cells 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Collect Supernatant: Centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add Reaction Mix: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[9]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).

Data Analysis
  • Correct Absorbance: Subtract the background control absorbance from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

Assay III: Caspase-Glo® 3/7 Assay for Apoptosis

Principle of the Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[11] Caspase-3 and Caspase-7 are key effector caspases that cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the combined activity of these two caspases.[12][13] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is specific for Caspase-3/7.[12] In the presence of active Caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13]

G ProSubstrate Caspase-3/7 Substrate (DEVD-Aminoluciferin) Caspase Active Caspase-3/7 (in Apoptotic Cells) ProSubstrate->Caspase Cleavage Luciferin Aminoluciferin Luciferase Luciferase + ATP + O₂ (in Assay Reagent) Luciferin->Luciferase Light Luminescent Signal (Light) Luciferase->Light

Caption: Principle of the Caspase-Glo® 3/7 assay.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega).

  • White-walled, opaque 96-well plates suitable for luminescence.

  • Treated cell cultures.

  • Luminometer.

Procedure: This protocol follows a simple "add-mix-measure" format.[12]

  • Plate Setup: Seed and treat cells with chromene derivatives in a white-walled 96-well plate as previously described. Use 100 µL final volume per well.

  • Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[13]

  • Mix: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 2 hours, protected from light.[13]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Fold Change: The data is typically expressed as a fold change in luminescence relative to the vehicle control.

    • Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

  • Interpretation: A significant increase in the luminescent signal indicates the activation of effector caspases and suggests that the chromene derivative induces apoptosis.

Treatment (at IC₅₀)MTT (% Viability)LDH (% Cytotoxicity / Necrosis)Caspase-3/7 (Fold Change)Inferred Mode of Death
Vehicle Control100 ± 5.02.1 ± 0.81.0 ± 0.1-
Cmpd-00250.1 ± 4.28.5 ± 1.55.8 ± 0.6Primarily Apoptosis
Positive Necrosis< 598.2 ± 2.11.1 ± 0.2Necrosis
Positive Apoptosis45.3 ± 3.915.6 ± 2.58.2 ± 0.9Apoptosis

Table 2: Example of integrated data analysis from all three assays. Note that a small increase in LDH release can be observed with apoptosis due to secondary necrosis.

Concluding Remarks

The evaluation of novel this compound derivatives requires a rigorous and multi-faceted approach to cytotoxicity testing. By combining an initial metabolic viability screen like the MTT assay with mechanistic assays for necrosis (LDH) and apoptosis (Caspase-3/7), researchers can build a comprehensive and reliable profile of a compound's biological activity. This structured workflow not only provides quantitative measures like IC₅₀ values but also delivers crucial insights into the mode of action, which is invaluable for guiding further drug development efforts.

References

One-Pot Synthesis of Chromene Derivatives Using 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of complex chromene derivatives, utilizing the versatile starting material, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This document emphasizes the underlying chemical principles, practical experimental details, and the significance of the resulting heterocyclic scaffolds in medicinal chemistry.

Introduction: The Power of One-Pot Reactions in Chromene Synthesis

Chromene and its fused derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The efficiency of synthesizing molecular complexity from simple precursors is a cornerstone of modern organic and medicinal chemistry. One-pot multicomponent reactions (MCRs) are paramount in this endeavor, offering significant advantages in terms of atom economy, reduced waste, and operational simplicity by avoiding the isolation of intermediates[4][5].

This compound is a highly reactive and versatile building block. The presence of a chloro group at the 4-position, an aldehyde at the 3-position, and the inherent reactivity of the coumarin core make it an exceptional starting material for generating diverse heterocyclic systems[6][7]. This guide will focus on a specific, elegant one-pot synthesis of chromeno[4,3-b]quinolin-6-ones, a class of compounds with potential pharmacological applications.

Core Synthetic Strategy: From a Simple Coumarin to a Complex Quinolinone

The primary focus of this application note is the one-pot reaction between this compound and various aryl isocyanides. This reaction proceeds smoothly to afford chromeno[4,3-b]quinolin-6-ones in good yields[1][8]. This transformation is remarkable as it constructs a complex, fused heterocyclic system in a single synthetic operation.

Mechanistic Insights

The reaction is proposed to proceed through a cascade of events initiated by the nucleophilic attack of the isocyanide on the aldehyde functionality of the this compound. This is followed by an intramolecular cyclization and subsequent rearrangement, leading to the final chromeno[4,3-b]quinolin-6-one scaffold. The chloro group at the 4-position acts as a good leaving group, facilitating the final cyclization step. Understanding this mechanism is crucial for optimizing reaction conditions and potentially adapting the methodology for other substrates.

Below is a simplified, conceptual representation of the key steps in this one-pot synthesis.

One-Pot Synthesis Workflow Conceptual Workflow for One-Pot Synthesis cluster_reactants Reactants This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Aryl Isocyanide Aryl Isocyanide Aryl Isocyanide->Reaction Vessel Intermediate Formation Intermediate Formation Reaction Vessel->Intermediate Formation One-Pot Reaction Intramolecular Cyclization Intramolecular Cyclization Intermediate Formation->Intramolecular Cyclization Product Isolation Product Isolation Intramolecular Cyclization->Product Isolation Chromeno[4,3-b]quinolin-6-one Chromeno[4,3-b]quinolin-6-one Product Isolation->Chromeno[4,3-b]quinolin-6-one

Caption: Conceptual workflow for the one-pot synthesis.

Detailed Experimental Protocol: Synthesis of Chromeno[4,3-b]quinolin-6-one

This protocol is adapted from the work of Shaabani et al. and provides a representative procedure for the synthesis of chromeno[4,3-b]quinolin-6-ones[8].

Materials and Reagents
  • This compound

  • Aryl isocyanide (e.g., phenyl isocyanide, 4-methylphenyl isocyanide)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Ethyl acetate and n-hexane for TLC and column chromatography

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a solution of this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add the respective aryl isocyanide (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/n-hexane mixture).

  • Reaction Completion and Workup: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure chromeno[4,3-b]quinolin-6-one derivative.

  • Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation: Representative Yields of Synthesized Chromeno[4,3-b]quinolin-6-ones

The following table summarizes the yields for a selection of chromeno[4,3-b]quinolin-6-one derivatives synthesized via the one-pot protocol.

EntryAryl Isocyanide (Ar-NC)ProductYield (%)
1Phenyl isocyanide7-Phenylchromeno[4,3-b]quinolin-6-one85
24-Methylphenyl isocyanide7-(4-Methylphenyl)chromeno[4,3-b]quinolin-6-one88
34-Chlorophenyl isocyanide7-(4-Chlorophenyl)chromeno[4,3-b]quinolin-6-one82
44-Methoxyphenyl isocyanide7-(4-Methoxyphenyl)chromeno[4,3-b]quinolin-6-one90

Data is illustrative and based on reported literature values.

Proposed Reaction Mechanism

The formation of the chromeno[4,3-b]quinolin-6-one scaffold is a fascinating example of a domino reaction sequence. The proposed mechanism is outlined below.

Reaction Mechanism Proposed Reaction Mechanism Reactants This compound + Aryl Isocyanide Step1 Nucleophilic attack of isocyanide on the aldehyde Reactants->Step1 Intermediate1 Formation of a zwitterionic intermediate Step1->Intermediate1 Step2 Intramolecular cyclization Intermediate1->Step2 Intermediate2 Formation of a five-membered ring intermediate Step2->Intermediate2 Step3 Rearrangement and elimination of HCl Intermediate2->Step3 Product Chromeno[4,3-b]quinolin-6-one Step3->Product

Caption: Proposed mechanistic pathway.

Troubleshooting and Optimization

  • Low Yields:

    • Moisture: Ensure all glassware is oven-dried and anhydrous solvents are used, as moisture can react with the starting materials and intermediates.

    • Purity of Reactants: The purity of the this compound and the aryl isocyanide is critical. Purify starting materials if necessary.

    • Reaction Time: Optimize the reaction time by closely monitoring the reaction progress with TLC.

  • Side Product Formation:

    • Temperature Control: While the reaction proceeds at room temperature, for some substrates, cooling or gentle heating might be necessary to minimize side reactions.

    • Stoichiometry: A slight excess of the isocyanide is used to ensure complete consumption of the aldehyde. However, a large excess may lead to side product formation.

Conclusion and Future Perspectives

The one-pot synthesis of chromeno[4,3-b]quinolin-6-ones from this compound and aryl isocyanides represents an efficient and elegant method for the construction of complex heterocyclic systems. This approach is a testament to the power of multicomponent reactions in modern organic synthesis. The versatility of the this compound scaffold opens up avenues for the synthesis of a wide range of other chromene derivatives with potential applications in drug discovery and materials science. Further exploration of its reactivity with different nucleophiles in one-pot settings is a promising area for future research.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. As a coumarin derivative, its unique electronic and structural features present specific challenges and opportunities in purification.[1][2]

This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - First-Pass Purification

This section addresses the most common initial challenges encountered after the synthesis and workup of this compound.

Question 1: My crude product, obtained after pouring the reaction mixture into ice water, is a sticky oil/gum instead of a solid precipitate. What should I do?

Answer: This is a frequent issue often caused by the presence of residual solvents like Dimethylformamide (DMF) or unreacted starting materials that depress the melting point of the crude mixture.

  • Causality: The Vilsmeier-Haack reaction, a common synthetic route, uses a DMF/POCl₃ system.[3] Incomplete quenching or insufficient washing can leave residual DMF, which is highly water-miscible and can trap impurities, leading to an oily product.

  • Troubleshooting Protocol:

    • Vigorous Stirring: Instead of just pouring, add the reaction mixture dropwise to a vigorously stirred beaker of ice-cold water. This promotes the formation of fine, solid particles rather than a large, oily mass.

    • Extended Agitation: Allow the aqueous suspension to stir for an extended period (1-2 hours) in the cold. This helps to fully hydrolyze any remaining reactive intermediates and wash out water-soluble impurities like DMF.

    • Trituration: If an oil persists, decant the water. Add a non-polar solvent in which the product is poorly soluble, such as cold diethyl ether or hexane. Use a glass rod to scratch and stir the oil. This process, known as trituration, often induces crystallization by breaking up the amorphous oil and providing a nucleation surface.

    • Solvent Extraction: If trituration fails, dissolve the oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash it multiple times with water, followed by a brine wash. This will remove residual DMF. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to hopefully obtain a solid crude product.[4]

Question 2: After filtration, my crude product is a bright yellow solid, but the yield is very low. Where could my product have gone?

Answer: Low yield can stem from several factors, from an incomplete reaction to losses during workup.

  • Causality: The product has some solubility in organic/aqueous mixtures. Premature filtration or using an excessive volume of water for precipitation can lead to product loss in the filtrate. Additionally, incomplete reaction is a primary cause.

  • Troubleshooting Steps:

    • Monitor Reaction Completion: Before workup, always confirm the disappearance of the starting material (e.g., 4-hydroxycoumarin) by Thin Layer Chromatography (TLC).

    • Check Filtrate: If you suspect product loss, extract the aqueous filtrate with a solvent like ethyl acetate. Combine these organic extracts, dry, and concentrate them to recover any dissolved product.

    • pH Adjustment: Ensure the aqueous mixture is neutral or slightly acidic before filtration. In basic conditions, some coumarin derivatives can undergo ring-opening or other side reactions, increasing their solubility.

    • Temperature Control: Ensure the precipitation is performed in an ice bath and the washing is done with ice-cold water to minimize solubility losses.

Part 2: Troubleshooting Guide - Recrystallization & Purity Issues

Recrystallization is the most common method for purifying this compound.[3][5][6] However, selecting the right solvent and addressing persistent impurities is key.

Question 3: I'm struggling with recrystallization. What is the best solvent system and what should I do if my product "oils out" during the process?

Answer: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or an acetic acid/ethanol mixture is often effective.[3][5] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solvent Selection Protocol:

    • Single Solvent: Test ethanol first. Place a small amount of crude product in a test tube, add a few drops of ethanol, and heat. If it dissolves completely upon heating and crystallizes upon cooling, it's a good candidate.

    • Solvent System: If the product is too soluble in ethanol even when cold, or poorly soluble even when hot, a two-solvent system is needed. A good pair for this compound is Dichloromethane/Hexane or Ethyl Acetate/Hexane. Dissolve the crude product in a minimum amount of the "good" solvent (DCM or Ethyl Acetate) at room temperature. Then, slowly add the "poor" solvent (Hexane) until the solution becomes faintly cloudy (the saturation point). Gently heat until the solution is clear again, then allow it to cool slowly.

  • Troubleshooting "Oiling Out":

    • Add More Solvent: If the compound oils out upon cooling, reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to lower the saturation concentration.

    • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-defined crystals rather than an amorphous oil.

Question 4: My final product is off-white or brownish-yellow instead of the expected pale yellow. How can I remove these color impurities?

Answer: Persistent color often indicates the presence of highly conjugated, polymeric, or degradation byproducts.

  • Causality: The aldehyde functional group can be susceptible to oxidation or side reactions, especially under prolonged heating or exposure to air, leading to colored impurities.

  • Purification Strategies:

    • Charcoal Treatment: During recrystallization, after the compound has fully dissolved in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal, then allow the clear filtrate to cool and crystallize.

    • Column Chromatography: If recrystallization and charcoal treatment fail, column chromatography is the definitive next step.

Part 3: Advanced Purification - Column Chromatography Protocol

When high purity is essential or recrystallization fails, column chromatography is the method of choice.

Question 5: What are the recommended conditions for purifying this compound by column chromatography?

Answer: Based on its structure (a moderately polar aromatic aldehyde), a normal-phase silica gel chromatography approach is most effective.

Workflow for Column Chromatography Purification

purification_workflow cluster_prep Preparation cluster_run Elution & Collection cluster_post Analysis & Recovery TLC 1. TLC Analysis (Determine Rf) Slurry 2. Pack Column (Slurry Method) TLC->Slurry Select Eluent Load 3. Load Sample (Dry or Wet Loading) Slurry->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute:e->Collect:w Analyze 6. Analyze Fractions (TLC) Collect:e->Analyze:w Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotovap) Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Final Product

Caption: Workflow for column chromatography purification.

Detailed Protocol & Parameters:
ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds. The high surface area provides excellent separation.
Mobile Phase (Eluent) 20-40% Ethyl Acetate in HexaneStarting Point: Begin with a 20% Ethyl Acetate/Hexane mixture. Optimization: Use TLC to determine the ideal solvent ratio. You are aiming for an Rf value of 0.25-0.35 for the target compound. This ensures it moves off the baseline but is well-separated from less polar (higher Rf) and more polar (lower Rf) impurities.
Column Packing Slurry MethodThis method minimizes air bubbles and ensures a uniformly packed column, which is critical for good separation.[7] Always use the selected mobile phase to make the slurry.
Sample Loading Dry LoadingFor best results, dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with wet loading in a strong solvent.
Elution & Fractionation Isocratic or Gradient ElutionIf TLC shows impurities are well-separated, isocratic (constant solvent ratio) elution is sufficient. If impurities are close to the product spot, a shallow gradient (e.g., starting at 20% EtOAc and slowly increasing to 30-40%) can improve resolution.
Detection UV Lamp (254 nm) & TLCThe chromene core is UV-active, making it visible on TLC plates under a UV lamp.[8] Spot collected fractions onto a TLC plate to identify which ones contain the pure product before combining them.

Part 4: Purity Assessment & Final Product Handling

Question 6: How can I confirm the purity of my final product, and what are the best practices for storage?

Answer: Purity should be confirmed using a combination of chromatographic and spectroscopic methods. Proper storage is crucial due to the compound's reactive aldehyde group.

  • Purity Confirmation:

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

    • Melting Point: A sharp melting point that matches the literature value (126-130 °C) indicates high purity.[1] Impurities will typically broaden the melting range and depress the melting point.

    • NMR Spectroscopy (¹H NMR): This is the definitive method. The spectrum should show a characteristic singlet for the aldehyde proton (CHO) around δ 10.37 ppm and aromatic protons in the expected regions.[9] The absence of signals from solvents (e.g., ethyl acetate, hexane) or starting materials confirms purity.

  • Storage:

    • Short-term: Store the solid product in a sealed vial at room temperature, protected from light.

    • Long-term: For long-term storage, keep the vial in a desiccator under an inert atmosphere (e.g., Argon or Nitrogen) and store in a refrigerator (2-8 °C). This minimizes potential oxidation of the aldehyde group.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when encountering a purification challenge.

troubleshooting_logic Start Crude Product (Post-Workup) Is_Solid Is it a solid? Start->Is_Solid Recrystallize Attempt Recrystallization (e.g., Ethanol) Is_Solid->Recrystallize Yes Oily_Product Triturate or Re-extract Is_Solid->Oily_Product No (Oily) Is_Pure Is it pure? (TLC, m.p.) Recrystallize->Is_Pure Column_Chrom Perform Column Chromatography Is_Pure->Column_Chrom No (Persistent Impurities) Final_Product Pure Product Is_Pure->Final_Product Yes Charcoal Recrystallize with Charcoal Treatment Is_Pure->Charcoal No (Colored) Oily_Product->Recrystallize Column_Chrom->Final_Product Charcoal->Is_Pure Re-evaluate

Caption: Decision tree for purification troubleshooting.

References

Technical Support Center: Synthesis of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yield and product purity. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Understanding the Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction of 4-hydroxycoumarin.[1][2] This reaction involves the formylation and subsequent chlorination of the starting material using a Vilsmeier reagent, which is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

The reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich 4-hydroxycoumarin attacks the Vilsmeier reagent, leading to the formation of an intermediate.

  • Formylation and Chlorination: The intermediate undergoes formylation at the 3-position and chlorination at the 4-position.

  • Hydrolysis: The reaction is quenched with water to hydrolyze the iminium salt and yield the final aldehyde product.

Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Vilsmeier-Haack reaction of 4-hydroxycoumarin can often be attributed to several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water in your reagents or glassware will quench the reagent and significantly reduce the yield. Ensure that your DMF is anhydrous and that all glassware is thoroughly dried before use.

  • Reagent Quality: The purity of your DMF and POCl₃ is critical. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions. Use freshly distilled or high-purity reagents.

  • Reaction Temperature: Temperature control is crucial. The formation of the Vilsmeier reagent should be carried out at a low temperature (0-5 °C) to prevent its decomposition. The subsequent reaction with 4-hydroxycoumarin may require heating, but excessive temperatures can lead to the formation of byproducts.

  • Stoichiometry: The molar ratio of the reactants plays a significant role. An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of more byproducts and complicate the purification process.

Q2: I am observing the formation of a significant amount of a byproduct. What could it be and how can I minimize it?

A2: A common byproduct in this reaction is the unchlorinated 3-formyl-4-hydroxycoumarin. This can occur if the chlorination step is incomplete. To minimize its formation, ensure that a sufficient excess of POCl₃ is used and that the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Another potential byproduct is 4-chlorocoumarin, which can be formed if the formylation at the 3-position does not occur.[2] Careful control of the reaction conditions, particularly the stoichiometry of the reagents, can help to minimize the formation of these byproducts.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Q4: What is the best method for purifying the final product?

A4: The crude product obtained after the work-up is typically a solid. Recrystallization is the most common and effective method for purifying this compound. Ethanol is a commonly used solvent for recrystallization.[4] Column chromatography can also be used for purification if necessary.

III. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.1. Use anhydrous DMF and thoroughly dry all glassware. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
2. Poor quality of reagents (DMF or POCl₃).2. Use freshly opened or distilled reagents.
3. Insufficient reaction time or temperature.3. Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or temperature gradually.
Formation of Multiple Products/Byproducts 1. Incorrect stoichiometry of reagents.1. Carefully control the molar ratios of 4-hydroxycoumarin, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is generally recommended.
2. Reaction temperature is too high.2. Maintain the recommended reaction temperature. Overheating can lead to decomposition and side reactions.
3. Incomplete reaction.3. Ensure the reaction goes to completion by monitoring with TLC.
Difficulty in Isolating the Product 1. Product is soluble in the work-up solvent.1. After quenching the reaction with ice-water, ensure the pH is adjusted to precipitate the product. If the product remains in solution, extraction with a suitable organic solvent may be necessary.
2. Formation of an oil instead of a solid.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be required.

IV. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on maximizing the yield.

Reagents and Materials:
  • 4-Hydroxycoumarin

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Ethanol for recrystallization

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:
  • Vilsmeier Reagent Formation:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add POCl₃ (3 equivalents) dropwise from the dropping funnel while maintaining the temperature between 0-5 °C.

    • After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 4-Hydroxycoumarin:

    • To the freshly prepared Vilsmeier reagent, add 4-hydroxycoumarin (1 equivalent) portion-wise, while maintaining the temperature at 0-5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate should form.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Filter the precipitated solid and wash it thoroughly with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Safety Precautions:
  • Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Handle it in a fume hood and wear appropriate PPE.

  • The reaction between POCl₃ and DMF is exothermic. Ensure that the addition is done slowly and with adequate cooling to control the reaction temperature.

V. Data Presentation

Table 1: Effect of Reaction Conditions on Yield
Parameter Condition Observed Effect on Yield Reference
Temperature Low temperature (0-5 °C) for reagent formation, then heating (70-80 °C) for reactionOptimal for high yield[General knowledge from multiple sources]
High temperature during reagent formationDecomposition of Vilsmeier reagent, lower yield[General knowledge from multiple sources]
Stoichiometry Excess Vilsmeier reagent (3 equivalents)Drives the reaction to completion, generally higher yield[General knowledge from multiple sources]
Stoichiometric or less Vilsmeier reagentIncomplete reaction, lower yield[General knowledge from multiple sources]
Reaction Time 4-6 hours at 70-80 °CSufficient for completion, good yield[General knowledge from multiple sources]
Shorter reaction timeIncomplete reaction, lower yield[General knowledge from multiple sources]
Characterization Data:
  • ¹H NMR (CDCl₃, 400 MHz): δ 10.27 (s, 1H, -CHO), 7.82 (d, J = 9.3 Hz, 1H, Ar-H), 6.67 (dd, J = 9.3, 2.5 Hz, 1H, Ar-H), 6.41 (d, J = 2.5 Hz, 1H, Ar-H), 3.47 (q, J = 7.2 Hz, 4H), 1.24 (t, J = 7.2 Hz, 6H).[5]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 186.96, 159.87, 156.40, 154.00, 153.61, 129.22, 110.94, 110.50, 107.61, 96.55, 45.28, 12.40.[5]

  • Mass Spectrometry (DART-MS): m/z calculated for [C₁₀H₅ClO₃ + H⁺]: 209.001, found 209.014.[6]

VI. Visualizations

Experimental Workflow

experimental_workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ at 0-5 °C) reaction Reaction with 4-Hydroxycoumarin (0-5 °C to 70-80 °C) reagent_prep->reaction workup Work-up (Quenching with ice, neutralization) reaction->workup isolation Isolation (Filtration and drying) workup->isolation purification Purification (Recrystallization from ethanol) isolation->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation/Chlorination cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Hydroxycoumarin 4-Hydroxycoumarin Intermediate Intermediate Hydroxycoumarin->Intermediate + Vilsmeier Reagent Product_imine Iminium Salt Intermediate Intermediate->Product_imine Final_Product This compound Product_imine->Final_Product + H₂O

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for the synthesis of the target compound.

VII. References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (2019). Science and Education Publishing. Retrieved from --INVALID-LINK--

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. (2013). Molecules. Retrieved from --INVALID-LINK--

  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2015). Arabian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. (2015). ResearchGate. Retrieved from --INVALID-LINK--

  • 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from --INVALID-LINK--

  • 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy. (2025). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • (PDF) 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). LGC Standards. Retrieved from --INVALID-LINK--

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved from --INVALID-LINK--

  • 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. (2015). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • 13C NMR Spectroscopy. (n.d.). Retrieved from --INVALID-LINK--

  • 4-chloro-2H-chromene-3-carbaldehyde: A Valid Scaffold in Organic Synthesis and Future Molecules for Healthcare and Energy. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • “Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex”. (2016). IOSR Journal of Applied Chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating Side Reactions in the Synthesis of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of chromene derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the common side reactions encountered during your experiments. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding necessary to anticipate, diagnose, and resolve challenges in your synthetic endeavors.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is structured to address the most prevalent issues encountered in chromene synthesis, providing a systematic approach to problem-solving.

Issue 1: Low or No Yield of the Desired Chromene Derivative

A frustratingly low yield is a common hurdle. Before resorting to a complete overhaul of your synthetic strategy, consider the following diagnostic workflow.

Troubleshooting Workflow for Low Product Yield

low_yield_workflow start Low or No Yield Observed reactant_quality Verify Reactant Purity & Stoichiometry start->reactant_quality reactant_quality->start Impurities found catalyst_activity Assess Catalyst Activity & Loading reactant_quality->catalyst_activity Reactants are pure catalyst_activity->start Catalyst deactivated reaction_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) catalyst_activity->reaction_conditions Catalyst is active reaction_conditions->start Suboptimal conditions workup_loss Investigate Product Loss During Workup/Purification reaction_conditions->workup_loss Conditions optimized workup_loss->start Product lost side_reactions Identify Potential Side Reactions workup_loss->side_reactions No significant loss side_reactions->start Major byproducts end Improved Yield side_reactions->end Side reactions minimized

Caption: A troubleshooting workflow for addressing low product yield in chromene synthesis.

In-depth Analysis and Solutions:

  • Reactant Integrity: Ensure the purity of your starting materials. Phenols can oxidize over time, and active methylene compounds can be hygroscopic. Re-purify starting materials if necessary. Accurate stoichiometry is also critical; an excess of one reactant can sometimes promote side reactions.

  • Catalyst Deactivation: Many catalysts are sensitive to air and moisture. Ensure your catalyst is fresh and properly handled. For reactions like the Pechmann condensation, the type and concentration of the acid catalyst are paramount. An insufficient amount may lead to an incomplete reaction, while an excess can sometimes promote unwanted side reactions. A catalyst screen is often a worthwhile investment of time.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Many chromene syntheses are temperature-sensitive. Too low a temperature may result in an impractically slow reaction, while excessive heat can lead to decomposition or the formation of byproducts.[2]

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity. For instance, in the Knoevenagel condensation step of many chromene syntheses, polar protic solvents like ethanol often give good results.[3] However, a solvent screen is recommended for new substrates.[4]

  • Product Loss During Workup and Purification: Chromene derivatives can sometimes be sensitive to acidic or basic conditions used during workup. Ensure your purification strategy (e.g., column chromatography) is optimized to minimize product loss.

Issue 2: Formation of Unexpected Byproducts

The isolation of unexpected products is a clear indication of competing reaction pathways. Here, we dissect the most common side reactions for two major synthetic routes to chromenes.

A. Pechmann Condensation: The Coumarin vs. Chromone Dilemma

The Pechmann condensation is a classic method for synthesizing coumarins (a class of benzopyranones), but under certain conditions, it can yield the isomeric chromones as the major side product.[5] This is known as the Simonis chromone cyclization .[5]

Mechanistic Insight: Pechmann vs. Simonis Pathways

The choice between these two pathways is often dictated by the nature of the catalyst and the reactivity of the phenol.

pechmann_simonis reactants Phenol + β-Ketoester pechmann_intermediate Transesterification (Pechmann Pathway) reactants->pechmann_intermediate H₂SO₄, AlCl₃ simonis_intermediate Hydroxyl Attack on Ketone (Simonis Pathway) reactants->simonis_intermediate P₂O₅ coumarin Coumarin pechmann_intermediate->coumarin Intramolecular Electrophilic Attack chromone Chromone simonis_intermediate->chromone Intramolecular Electrophilic Attack

Caption: Competing pathways in the Pechmann condensation leading to coumarins or chromones.

Troubleshooting Chromone Formation:

  • Catalyst Selection: The choice of acid catalyst is the most critical factor.

    • Favoring Coumarins (Pechmann): Strong Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃) typically favor the Pechmann pathway by promoting the initial transesterification.[5]

    • Favoring Chromones (Simonis): Dehydrating agents like phosphorus pentoxide (P₂O₅) tend to activate the ketone of the β-ketoester for initial attack by the phenolic hydroxyl group, leading to chromone formation.[5]

Quantitative Impact of Catalyst on Product Distribution

CatalystPredominant ProductRationale
Conc. H₂SO₄CoumarinPromotes transesterification first.[5]
AlCl₃CoumarinActs as a Lewis acid to activate the ester for transesterification.[5]
P₂O₅ChromoneStrong dehydrating agent, favors initial attack at the ketone.[5]
Amberlyst-15CoumarinSolid acid catalyst that can be easily removed, often giving clean reactions.[6]
  • Other Side Products: In some cases, diarylglutamic acids and their anhydrides, as well as dilactones, have been observed as byproducts in the Pechmann reaction.[7] These often arise from intermolecular reactions, which can be minimized by using more dilute reaction conditions, although this may impact the reaction rate.

B. Synthesis from Salicylaldehydes and Active Methylene Compounds: The Dimerization Problem

A prevalent route to 2-amino-4H-chromenes involves the condensation of a salicylaldehyde with an active methylene compound, such as malononitrile. A common side reaction is the formation of dimeric chromene derivatives or other adducts where more than one molecule of the active methylene compound has reacted.[8][9]

Mechanistic Insight: Formation of Monomeric vs. Dimeric Chromenes

The reaction typically proceeds through a Knoevenagel condensation followed by an intramolecular Michael addition. However, if the intermediate Knoevenagel product is sufficiently reactive, it can undergo a subsequent Michael addition with another equivalent of the active methylene compound before cyclization.

dimerization_mechanism reactants Salicylaldehyde + Malononitrile knoevenagel Knoevenagel Condensation reactants->knoevenagel monomer_cyclization Intramolecular Michael Addition knoevenagel->monomer_cyclization 1:1 Stoichiometry dimer_addition Intermolecular Michael Addition (with another malononitrile) knoevenagel->dimer_addition Excess Malononitrile monomer 2-Amino-4H-chromene (Monomer) monomer_cyclization->monomer dimer Dimeric Adduct dimer_addition->dimer

Caption: Reaction pathways leading to monomeric and dimeric chromene derivatives.

Troubleshooting Dimer Formation:

  • Stoichiometry Control: This is the most critical parameter. A strict 1:1 molar ratio of salicylaldehyde to the active methylene compound is crucial to favor the formation of the monomeric product.[8]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the relative rates of the intramolecular cyclization and the intermolecular Michael addition. A solvent that promotes the intramolecular cyclization will favor the monomer. A systematic solvent screen can be beneficial.[10]

    • Temperature: Lowering the reaction temperature can sometimes slow down the intermolecular reaction more than the intramolecular cyclization, thus favoring the desired product.

  • Catalyst: The nature and concentration of the base catalyst can play a role. A weaker base or a lower catalyst loading might be sufficient to promote the initial Knoevenagel condensation without excessively favoring the intermolecular Michael addition.

Purification Strategies:

  • Column Chromatography: Dimeric byproducts are often significantly less polar than the desired monomeric 2-amino-4H-chromenes. Flash column chromatography on silica gel is typically an effective method for their separation.[7] A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, is recommended.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Pechmann condensation is not working with a deactivated phenol. What can I do?

A1: Phenols with electron-withdrawing groups are less nucleophilic and thus react more slowly in the Pechmann condensation. You can try the following:

  • Harsher Reaction Conditions: Increase the reaction temperature and/or use a stronger acid catalyst, such as concentrated sulfuric acid.[11]

  • Microwave Irradiation: This technique can often drive difficult reactions to completion in a much shorter time.[12]

  • Alternative Synthetic Routes: If the Pechmann condensation remains problematic, consider alternative routes to your target coumarin.

Q2: I am having trouble with the Michael addition step in my chromene synthesis. What are the key factors to consider?

A2: The Michael addition is a crucial C-C bond-forming step in many chromene syntheses.[13] To troubleshoot this step:

  • Nucleophile Basicity: The active methylene compound must be sufficiently acidic to be deprotonated by the base, but the resulting enolate should not be so basic that it promotes unwanted side reactions.

  • Michael Acceptor Reactivity: The reactivity of the Knoevenagel intermediate as a Michael acceptor is key. Electron-withdrawing groups on the salicylaldehyde can influence this.

  • Reversibility (Retro-Michael): The Michael addition can be reversible. To drive the reaction forward, you can sometimes trap the resulting enolate or choose conditions that favor the subsequent irreversible cyclization.[14]

Q3: Are there any "greener" alternatives to traditional chromene synthesis methods that can help minimize side reactions?

A3: Yes, green chemistry principles are increasingly being applied to chromene synthesis to improve efficiency and reduce waste.[15] Consider:

  • Water as a Solvent: For some multicomponent reactions leading to chromenes, water has been shown to be an excellent solvent, often leading to high yields and easy product isolation.[16]

  • Recyclable Catalysts: The use of solid acid or base catalysts can simplify purification and reduce waste.[17]

  • Solvent-Free Conditions: In some cases, the reaction can be carried out by simply heating a mixture of the reactants without any solvent, which can be a very efficient and environmentally friendly approach.[17]

Q4: Can you provide a general experimental protocol for the synthesis of a 2-amino-4H-chromene derivative?

A4: The following is a general procedure for a three-component synthesis. Note that optimization for specific substrates is often necessary.

Experimental Protocol: Synthesis of a 2-Amino-4H-chromene

  • Reactant Mixture: In a round-bottom flask, dissolve the salicylaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or L-proline (e.g., 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic procedure. Drawing from established literature and extensive laboratory experience, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical and purification protocols to ensure the successful synthesis of this versatile chemical scaffold.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The Vilsmeier-Haack reaction of 4-hydroxycoumarin is a robust method for the synthesis of this compound. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses specific issues you may encounter, their probable causes, and actionable solutions.

Issue 1: Low or No Product Formation

Observation: Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows a significant amount of starting material (4-hydroxycoumarin) and little to no product formation.

Probable Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive.

    • Causality: Traces of water in the DMF will hydrolyze the POCl₃ and the Vilsmeier reagent, rendering it inactive for formylation.

    • Solution: Ensure that the DMF used is anhydrous. It is best practice to use a freshly opened bottle of anhydrous DMF or to dry the solvent over molecular sieves prior to use. Similarly, use a fresh, unopened bottle of POCl₃.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Causality: The reaction requires a sufficient excess of the formylating agent to drive the reaction to completion.

    • Solution: Typically, a 2 to 3-fold excess of both POCl₃ and DMF relative to 4-hydroxycoumarin is recommended. Carefully check your calculations and ensure accurate measurement of all reagents.

  • Low Reaction Temperature: The Vilsmeier-Haack reaction often requires heating to proceed at a reasonable rate.

    • Causality: Insufficient thermal energy can lead to a sluggish reaction and low conversion.

    • Solution: The reaction is commonly refluxed. Ensure your reaction setup maintains a consistent and appropriate temperature. Monitor the reaction progress by TLC until the starting material is consumed.

Issue 2: Presence of a Major, Less Polar By-product

Observation: TLC analysis shows a significant spot with a higher Rf value than the product, indicating a less polar impurity. This is often accompanied by a lower than expected yield of the desired product.

Probable Cause & Solution:

  • Formation of Bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methane (Dimer): This dimeric by-product can form, particularly if there are any aldehyde impurities in the starting materials or formed as intermediates.

    • Causality: 4-hydroxycoumarin can react with aldehydes in a condensation reaction to form the dimer.

    • Solution: While challenging to completely avoid, its formation can be minimized by using high-purity starting materials. Purification via column chromatography is typically effective in separating the dimer from the desired product.

Issue 3: Presence of a More Polar Impurity

Observation: TLC analysis reveals a more polar spot (lower Rf) in the crude product mixture, which may be difficult to separate from the desired product by simple recrystallization.

Probable Cause & Solution:

  • Hydrolysis of the Product: The 4-chloro group of the product is susceptible to hydrolysis back to a 4-hydroxy group, especially during aqueous workup. This results in the formation of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde.

    • Causality: The presence of water and elevated temperatures during workup can facilitate this unwanted hydrolysis.

    • Solution: Perform the aqueous workup using ice-cold water and minimize the time the product is in contact with the aqueous phase. Extraction into an organic solvent should be performed promptly. If this impurity is present, careful column chromatography may be required for its removal.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction in this synthesis?

A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich 4-hydroxycoumarin attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis of the resulting intermediate during aqueous workup yield the final product, this compound.[1][2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method.[3] Use a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), to achieve good separation between the starting material, product, and major by-products. The starting material, 4-hydroxycoumarin, is significantly more polar than the product.

Q3: What are the key safety precautions for this reaction?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be quenched by slowly and carefully adding the reaction mixture to ice water to control the exothermic reaction.

Q4: Can I use other Vilsmeier reagents for this transformation?

A4: While the POCl₃/DMF system is the most common, other reagents capable of generating a Vilsmeier-type reagent, such as oxalyl chloride/DMF, could potentially be used. However, the POCl₃/DMF system is well-established and generally provides good yields for this specific transformation.[2]

III. Analytical Characterization of Key Species

Accurate identification of the starting material, product, and impurities is critical for troubleshooting and ensuring the quality of the final product. The following table summarizes the key analytical data for the relevant compounds.

CompoundStructureMolecular Weight1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)Mass Spec (m/z)
4-Hydroxycoumarin (Starting Material) Impurity 1 Structure162.14~12.5 (s, 1H, OH), 7.25-7.95 (m, 4H, Ar-H), 5.61 (s, 1H, H-3)[4]~164.5 (C4), 161.0 (C2), 152.5 (C9), 132.0 (C7), 124.0 (C5), 123.0 (C6), 116.5 (C8), 115.5 (C10), 91.0 (C3)[4]162 (M+)[4]
This compound (Product) Product Structure208.59~10.12 (s, 1H, CHO), 9.03 (s, 1H, H-2), 7.58-8.10 (m, 4H, Ar-H)[5]~187.0 (CHO), 160.0 (C2), 158.0 (C4), 153.0 (C9), 134.0 (C7), 129.0 (C5), 125.0 (C6), 117.0 (C8), 116.0 (C10), 114.0 (C3)209 [M+H]+[5]
Bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methane (Dimer) Impurity 2 Structure336.29~10.12 (s, 2H, OH), 7.17-7.96 (m, 8H, Ar-H), 6.32 (s, 1H, CH)[6]~166.3, 164.5, 152.2, 131.6, 124.2, 123.8, 116.2, 115.8, 103.5, 36.6 (CH)[6]337 [M+H]+
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde (Hydrolysis Product) Impurity 3 Structure190.15~14.0 (br s, 1H, OH), 10.3 (s, 1H, CHO), 7.3-8.1 (m, 4H, Ar-H)~188.0 (CHO), 165.0 (C4), 161.0 (C2), 153.0 (C9), 134.0 (C7), 125.0 (C5), 124.0 (C6), 117.0 (C8), 116.0 (C10), 108.0 (C3)191 [M+H]+

IV. Experimental Protocols

A. Synthesis of this compound

Synthesis_Workflow cluster_start Reagent Preparation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 4-Hydroxycoumarin Mix Combine Reagents (0°C to Reflux) Start->Mix Reagents Anhydrous DMF POCl₃ Reagents->Mix Monitor Monitor by TLC Mix->Monitor Quench Quench on Ice Water Monitor->Quench Reaction Complete Filter Filter Crude Product Quench->Filter Purify Recrystallization or Column Chromatography Filter->Purify End Pure Product Purify->End

  • To a stirred solution of anhydrous N,N-dimethylformamide (3 eq.) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (3 eq.).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 4-hydroxycoumarin (1 eq.) to the reaction mixture.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

B. Purification Protocols

1. Recrystallization:

  • Rationale: This is a simple and effective method for removing small amounts of impurities if the crude product is relatively pure.

  • Protocol:

    • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of acetic acid and ethanol.[7][8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

2. Column Chromatography:

  • Rationale: This method is necessary for separating significant amounts of impurities, particularly the dimer and hydrolysis by-products, which may have similar solubilities to the desired product.

  • Protocol:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined pure fractions to obtain the purified product.

V. Impurity Formation Pathways

// Nodes SM [label="4-Hydroxycoumarin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VR [label="Vilsmeier Reagent\n(POCl₃/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imp1 [label="Unreacted\n4-Hydroxycoumarin", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Imp2 [label="Bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methane\n(Dimer)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Imp3 [label="4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde\n(Hydrolysis Product)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde_Imp [label="Aldehyde\nImpurity", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="H₂O\n(Workup)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SM -> Product [label="Vilsmeier-Haack\nReaction"]; VR -> Product [style=invis]; SM -> Imp1 [label="Incomplete Reaction"]; SM -> Imp2 [label="Condensation"]; Aldehyde_Imp -> Imp2; Product -> Imp3 [label="Hydrolysis"]; Water -> Imp3;

// Invisible edges for alignment {rank=same; SM; VR;} {rank=same; Imp1; Product; Imp2;} {rank=same; Aldehyde_Imp; Water;} } * Figure 2: Potential pathways for the formation of common impurities during the synthesis.

VI. References

  • Shaikh, M. S., et al. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 22(8), 917-943. --INVALID-LINK--

  • Shitole, B., et al. (2023). simple and efficient synthesis of bis-(4-hydroxycoumarin-3-yl) methane derivatives using l-glutamic acid as catalyst. World Journal of Pharmaceutical Research, 12(8), 184-194. --INVALID-LINK--

  • Punithavalli, S., & Alphonsa, C. (2025). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. IUCrData, 10(8), x250657. --INVALID-LINK--

  • Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant activity. Journal of Chemical Health Risks. --INVALID-LINK--

  • El-Kashef, H. S., et al. (2021). Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents. Oriental Journal of Chemistry, 37(4). --INVALID-LINK--

  • Chavan, R. D., et al. (2022). Efficient one-pot synthesis of bis-(4-hydroxycoumarin-3yl) methane derivatives using DMAP as a catalyst studies their antibacterial activity and molecular docking. Journal of Medicinal and Pharmaceutical Allied Sciences, 11(3), 4868-4874. --INVALID-LINK--

  • Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Patil, S. B., et al. (2015). “Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex”. IOSR Journal of Applied Chemistry, 8(1), 26-30. --INVALID-LINK--

  • BLD Pharm. (n.d.). 50329-91-4|this compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Ambartsumyan, A. A., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. Russian Journal of Organic Chemistry, 48(3), 403–408. --INVALID-LINK--

  • Nakata, K., et al. (2018). 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde. IUCrData, 3(10), x181498. --INVALID-LINK--

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved January 4, 2026, from --INVALID-LINK--

  • LGC Standards. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--

  • Patil, P. G., & Patil, U. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 333-344. --INVALID-LINK--

  • Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16. --INVALID-LINK--

  • BenchChem. (n.d.). 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. Retrieved January 4, 2026, from --INVALID-LINK--

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. --INVALID-LINK--

  • PubChem. (n.d.). 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde. Retrieved January 4, 2026, from --INVALID-LINK--

  • NIST. (n.d.). Mass Spectrum of 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid, TMS ester. Retrieved January 4, 2026, from --INVALID-LINK--

  • Shitole, B., et al. (2023). simple and efficient synthesis of bis-(4-hydroxycoumarin-3-yl) methane derivatives using l-glutamic acid as catalyst. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(8), 184-194. --INVALID-LINK--

  • Spirtovic-Halilovic, S., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Chemistry & Biodiversity, 18(10), e2100378. --INVALID-LINK--

  • Punithavalli, S., & Alphonsa, C. (2025). 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde. IUCrData, 10(8), x250657. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 4, 2026, from --INVALID-LINK--

  • ScienceOpen. (n.d.). Supporting Information. Retrieved January 4, 2026, from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 4, 2026, from --INVALID-LINK--

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 4, 2026, from --INVALID-LINK--

  • Asymmetric synthesis of warfarin and its analogs catalyzed by C2- symmetric squaramide-based primary diamines - Supporting Information. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • BLD Pharm. (n.d.). 17422-74-1|4-Oxo-4H-chromene-3-carbaldehyde. Retrieved January 4, 2026, from --INVALID-LINK--

  • Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved January 4, 2026, from --INVALID-LINK--

  • Wiley-VCH. (2007). Supporting Information. Retrieved January 4, 2026, from --INVALID-LINK--

References

Technical Support Center: Recrystallization of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile coumarin derivative. The purity of this compound is paramount for reliable downstream applications, from biological screening to advanced organic synthesis.[1] Recrystallization is a powerful and accessible technique for achieving high purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges encountered during the recrystallization process.

The Principle of Recrystallization: A Quick Refresher

Recrystallization is a purification technique for solid compounds.[2] The fundamental principle relies on the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound and its impurities when hot, but only the target compound will crystallize out as the solution cools, leaving the impurities behind in the "mother liquor."[2] The process involves dissolving the impure solid in a minimum amount of hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to form pure crystals, and finally, isolating the crystals by filtration.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound in a practical question-and-answer format.

Question 1: My compound won't dissolve completely, even after adding a significant amount of hot solvent. What's happening?

Answer: This is a common issue that typically points to an inappropriate solvent choice. This compound, a coumarin derivative, is generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but insoluble in water.[3] If your compound is not dissolving, you are likely using a solvent in which it has poor solubility even at elevated temperatures.

  • Probable Cause: The selected solvent is too non-polar or too polar for the target compound's solubility profile.

  • Step-by-Step Solution:

    • Re-evaluate Your Solvent: For coumarin-type structures, ethanol is an excellent starting point for recrystallization.[4][5][6] Other potential single solvents include acetonitrile.[4]

    • Consider a Mixed Solvent System: If a single solvent proves ineffective, a mixed-solvent system is a powerful alternative.[7] This involves a "good" solvent in which the compound is readily soluble (e.g., ethanol, acetic acid) and a "poor" solvent in which it is insoluble (e.g., water).[7][8] For similar coumarins, aqueous ethanol and aqueous methanol have been used successfully.[7][9]

    • Experimental Approach for Mixed Solvents: Dissolve the crude compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]

Question 2: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the impure compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.

  • Probable Cause:

    • The boiling point of the solvent is higher than the compound's melting point (The melting point for this compound is reported to be in the range of 126-130 °C[11]).

    • The concentration of the solute is too high, or the solution was cooled too quickly.[12]

    • Significant impurities are present, depressing the melting point of the mixture.[12]

  • Step-by-Step Solution:

    • Reheat and Dilute: Gently reheat the flask to redissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.[12][13]

    • Slow Down the Cooling: This is a critical factor.[2] Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool slowly on the benchtop, perhaps insulated by placing it inside a beaker, to encourage the formation of well-ordered crystals instead of an amorphous oil.[10][13]

    • Change Solvents: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point. For example, if you are using acetic acid, consider switching to ethanol.

    • Induce Crystallization at a Lower Temperature: Once the solution has cooled closer to room temperature, try inducing crystallization by scratching the inside of the flask with a glass rod.

Question 3: No crystals have formed even after my solution has cooled to room temperature. What should I do?

Answer: This is a frustrating but often correctable situation. It typically means either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.

  • Probable Cause:

    • Excess Solvent: This is the most frequent reason for crystallization failure.[13] A large volume of solvent will keep the compound dissolved even at lower temperatures.

    • Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature, but there are no nucleation sites for crystals to begin growing.[13]

  • Step-by-Step Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13][14]

      • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[13]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off some of the solvent. Allow it to cool again. Be careful not to boil it to dryness.[12][13]

    • Cool Further: Once the flask has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[2][10]

Question 4: My final yield is very low. How can I improve recovery?

Answer: A low yield can result from several factors throughout the recrystallization process.

  • Probable Cause:

    • Using a large excess of solvent, which retains a significant amount of the product in the mother liquor.[12]

    • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper or in the funnel.[10]

    • Incomplete crystallization due to insufficient cooling time.

    • Filtering the crystals before crystallization is complete.

  • Step-by-Step Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. This is a crucial skill that improves with experience.

    • Improve Hot Filtration Technique: If you need to filter out insoluble impurities, do it quickly. Keep the solution hot to prevent premature crystallization. Pre-heating the filter funnel and receiving flask with hot solvent or steam can be very effective.[10]

    • Ensure Complete Crystallization: Allow adequate time for the solution to cool, first to room temperature and then in an ice bath for at least 20-30 minutes before filtering the final product.

    • Minimize Transfers: Each transfer of the solution or solid can lead to material loss. Plan your steps to minimize unnecessary transfers.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to try for recrystallizing this compound?

A: Based on procedures for similar chromene and coumarin derivatives, ethanol is an excellent first choice.[5][6][15] It is readily available, has a good boiling point for this purpose, and is effective for many aromatic compounds.[14] A mixed solvent system of acetic acid and ethanol (1:1 ratio) has also been reported for a similar chloro-substituted chromene carbaldehyde.[8]

Q: How do I select a good recrystallization solvent if I have no prior information?

A: A good recrystallization solvent should exhibit the following properties:

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • It should not react chemically with the compound.

  • It should dissolve impurities well at all temperatures or not at all, so they can be removed by filtration.

  • It should be volatile enough to be easily removed from the purified crystals.

A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[16]

Q: What are the physical properties of pure this compound?

A: The pure compound is a yellow crystalline solid.[3] Its reported melting point is in the range of 126-130 °C.[11] A sharp melting point within this range is a good indicator of high purity.

Data Presentation & Protocols

Solvent Selection Summary
SolventBoiling Point (°C)Suitability for Coumarin/Chromene DerivativesNotes
Ethanol 78Excellent. Widely reported for recrystallization of related structures.[5][6][15]Good starting point for single-solvent recrystallization.
Methanol 65Good. Often used in aqueous mixtures for coumarins.[7][9]Lower boiling point may be advantageous to prevent oiling out.
Acetonitrile 82Good. Suggested as a good solvent for polar coumarins.[4]Effective for dissolving the compound when hot and allowing slow cooling.
Acetic Acid 118Good. Can be used, often in combination with ethanol.[8]Higher boiling point increases the risk of oiling out if the compound's melting point is lower.
Water 100Poor (as a primary solvent). Compound is insoluble.[3]Excellent as an "anti-solvent" or "poor" solvent in a mixed-solvent system with ethanol or methanol.
Hexanes ~69Poor. Generally too non-polar for this functionalized heterocyclic compound.More suitable for non-polar compounds.

Experimental Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Start with Crude Solid B Select Solvent(s) (e.g., Ethanol) A->B C Add Minimum Hot Solvent to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Filtration D->E Yes F Cool Slowly to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Crystals Formed? G->H I Induce Crystallization (Scratch/Seed) H->I No J Collect Crystals via Suction Filtration H->J Yes I->H K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for the recrystallization of this compound.

Standard Operating Protocol: Single-Solvent Recrystallization (Ethanol)
  • Preparation: Place approximately 1 gram of crude this compound into a 50 mL Erlenmeyer flask. Add a boiling chip.

  • Dissolution: On a hot plate in a fume hood, bring about 20-30 mL of ethanol to a gentle boil in a separate beaker. Add the hot ethanol portion-wise (1-2 mL at a time) to the flask containing the crude solid, swirling after each addition. Continue adding just enough hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a clean filter funnel and receiving flask. Pour the hot solution quickly through a fluted filter paper into the clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes. Then, transfer the crystals to a watch glass and allow them to dry completely. Confirm purity by taking a melting point.

References

challenges in scaling up the synthesis of 4-chloro-2-oxo-2h-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in organic synthesis and drug discovery, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde is a versatile scaffold for creating a diverse range of heterocyclic compounds.[1] Its synthesis, most commonly achieved via the Vilsmeier-Haack formylation of 4-hydroxycoumarin, presents several challenges, particularly when scaling up. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers in overcoming common hurdles, ensuring a successful and efficient synthesis.

Technical Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction yield is consistently low or I'm recovering unreacted starting material. What are the likely causes and solutions?

Low conversion is a frequent issue stemming from several critical parameters in the Vilsmeier-Haack reaction. The primary culprits are often related to reagent quality and reaction conditions.

Potential Causes & Solutions:

  • Vilsmeier Reagent Integrity: The formylating agent, the Vilsmeier reagent (a chloroiminium salt), is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This reagent is highly sensitive to moisture.

    • Solution: Ensure you are using anhydrous DMF. Commercially available anhydrous DMF is suitable, but for best results, consider drying it over molecular sieves. POCl₃ should be freshly distilled or from a recently opened bottle, as it can hydrolyze to phosphoric acid and HCl, which will quench the reaction.[4]

  • Improper Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to incomplete formation of the Vilsmeier reagent. Similarly, an insufficient amount of the reagent relative to the 4-hydroxycoumarin substrate will result in poor conversion.

    • Solution: A common molar ratio is approximately 1.5 to 3 equivalents of POCl₃ and a large excess of DMF (which often serves as the solvent) relative to 1 equivalent of 4-hydroxycoumarin. Consult specific protocols, but a typical starting point is a 2:1 ratio of POCl₃ to DMF for reagent formation.[5]

  • Sub-optimal Temperature Control: The formation of the Vilsmeier reagent is exothermic and its stability is temperature-dependent.[6] Adding POCl₃ to DMF at too high a temperature can lead to reagent decomposition.

    • Solution: Prepare the Vilsmeier reagent at a low temperature, typically 0-5 °C, by adding POCl₃ dropwise to chilled DMF with vigorous stirring.[5] Maintain this low temperature for a short period (e.g., 30-60 minutes) to ensure complete formation before adding the 4-hydroxycoumarin substrate.[4]

  • Insufficient Reaction Time or Temperature: The formylation step itself requires sufficient thermal energy and time to proceed to completion.

    • Solution: After adding the 4-hydroxycoumarin, the reaction is often slowly warmed to room temperature and then heated (e.g., to 60-70 °C) for several hours.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot has been consumed.

Q2: My final product is difficult to purify and appears oily or discolored. How can I improve the workup and purification process?

Purification challenges often arise from incomplete reaction, side-product formation, or residual high-boiling-point solvents like DMF. A robust workup procedure is critical.

Potential Causes & Solutions:

  • Ineffective Quenching: The reaction must be carefully quenched to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize corrosive reagents.

    • Solution: The standard procedure is to pour the reaction mixture slowly into a large volume of crushed ice with vigorous stirring.[7] This hydrolyzes the intermediate and helps precipitate the crude product.

  • Incorrect pH during Workup: After quenching, the solution will be highly acidic. Improper neutralization can lead to product degradation or keep impurities in the solution.

    • Solution: Carefully adjust the pH of the aqueous mixture. Some protocols call for neutralization or making the solution slightly basic (e.g., pH 8-10) with a cold NaOH solution to ensure complete precipitation of the product and to remove acidic byproducts.[5]

  • Residual DMF: DMF is a high-boiling solvent and can be difficult to remove completely, often leaving the product as a sticky solid or oil.

    • Solution: After filtration, wash the crude solid thoroughly with cold water to remove residual DMF and inorganic salts. If the product remains oily, try triturating it with a solvent in which the product is poorly soluble but impurities are, such as diethyl ether or a hexane/ethyl acetate mixture.

  • Recrystallization Issues: Choosing the right solvent for recrystallization is key to obtaining a pure, crystalline product.

    • Solution: Ethanol or a mixture of acetic acid and ethanol are commonly reported as effective recrystallization solvents for this compound.[8] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

Q3: I'm observing significant side product formation. How can I increase the selectivity of the reaction?

The Vilsmeier-Haack reaction is highly effective for electron-rich substrates, but side reactions can occur if conditions are not carefully controlled.

Potential Causes & Solutions:

  • Overheating: Excessive temperatures can lead to the formation of undesired byproducts or polymerization. The target molecule itself can be reactive under harsh conditions.

    • Solution: Maintain strict temperature control throughout the reaction. Use a temperature-controlled reaction vessel and monitor the internal temperature, especially during the exothermic addition of reagents and the heating phase.

  • Reaction with Solvent: While DMF is the reagent, using other co-solvents can sometimes lead to unexpected pathways.

    • Solution: Stick to established protocols where DMF serves as both the reagent and the solvent. If a co-solvent is necessary, ensure it is inert under the strong electrophilic and acidic conditions of the reaction.

  • Diformylation: While less common for this specific substrate, highly activated aromatic systems can sometimes undergo diformylation.[9]

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent. Monitoring the reaction by TLC can help you stop the reaction once the desired product is formed, preventing further reactions.

Q4: I need to scale up the synthesis from milligrams to grams. What are the primary safety and process challenges?

Scaling up the Vilsmeier-Haack reaction introduces significant thermal and chemical handling hazards that must be managed carefully.

Potential Causes & Solutions:

  • Thermal Runaway: The reaction is exothermic, particularly during the formation of the Vilsmeier reagent. On a larger scale, this heat can accumulate rapidly, leading to a dangerous increase in temperature and pressure.[6]

    • Solution: Use a jacketed reactor with an efficient cooling system. The addition of POCl₃ must be done slowly via an addition funnel, with constant monitoring of the internal temperature. Ensure the reactor is equipped with a pressure-relief valve. For industrial scales, a continuous flow chemistry setup is a much safer alternative.[6]

  • Handling of Hazardous Reagents: POCl₃ is highly corrosive, toxic, and reacts violently with water.

    • Solution: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Have a suitable quenching agent (like sodium bicarbonate) readily available for spills.

  • Gas Evolution: The reaction and workup can release HCl gas.

    • Solution: Ensure adequate ventilation. Consider using a gas trap or scrubber connected to the reactor's condenser to neutralize acidic vapors.

Frequently Asked Questions (FAQs)

  • What is the mechanism of the Vilsmeier-Haack reaction in this synthesis? The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The 4-hydroxycoumarin, existing in tautomeric equilibrium, acts as the nucleophile. The electron-rich enol form attacks the Vilsmeier reagent. This is followed by an electrophilic aromatic substitution-type mechanism. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.[3][10]

  • How can I confirm the structure and purity of my final product? Standard analytical techniques should be used:

    • ¹H NMR: Look for the characteristic aldehyde proton singlet around δ 10.0-10.3 ppm and the aromatic protons of the coumarin core.

    • ¹³C NMR: Expect to see the aldehyde carbonyl carbon signal around δ 185-190 ppm and the lactone carbonyl at ~δ 158 ppm.

    • Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₅ClO₃, exact mass: 223.98).[11]

    • Infrared (IR) Spectroscopy: Key peaks will include the C=O stretch of the aldehyde (~1680 cm⁻¹) and the lactone (~1740 cm⁻¹).

  • Can other formylating agents be used? While the Vilsmeier-Haack reaction is the most common and efficient method, other formylation techniques exist for activated aromatic compounds, such as the Duff reaction (using hexamethylenetetramine).[9][12] However, for this specific transformation, the Vilsmeier-Haack protocol is well-established and generally provides the best results.

Experimental Protocol & Data

Step-by-Step Synthesis Protocol
  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10-15 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, ~2.0 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes.

  • Formylation: To this pre-formed Vilsmeier reagent, add 4-hydroxycoumarin (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 g of crushed ice with vigorous stirring.

  • A solid precipitate should form. Continue stirring for 30 minutes.

  • Adjust the pH to ~8-9 by the slow addition of a cold 10% NaOH solution.

  • Purification: Filter the solid product using a Büchner funnel and wash it extensively with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the dried solid from absolute ethanol to yield pure this compound as a crystalline solid.[5]

Table of Key Synthesis Parameters
ParameterRecommended ConditionRationale & Impact on Outcome
Solvent/Reagent Anhydrous N,N-Dimethylformamide (DMF)Moisture will decompose the Vilsmeier reagent, leading to low yields.[4]
Formylating Agent Phosphorus Oxychloride (POCl₃)Reacts with DMF to form the active electrophile. Should be pure/freshly distilled.
Stoichiometry 1 eq. 4-Hydroxycoumarin; 2-3 eq. POCl₃Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion.
Temperature 0-10 °C for reagent formation & substrate additionCritical for reagent stability and minimizing side reactions. Exothermic process requires careful control.[6]
Reaction Temp. 60-70 °CProvides necessary activation energy for the formylation step after initial addition.
Workup Quench in crushed ice; pH adjustment to 8-9Hydrolyzes the iminium intermediate to the aldehyde and facilitates product precipitation.[5]
Purification Recrystallization from EthanolEffective method for removing impurities and obtaining a high-purity crystalline product.[8]

Synthesis Workflow and Troubleshooting Diagram

This diagram illustrates the key stages of the synthesis and highlights critical points for troubleshooting.

Synthesis_Workflow cluster_main Main Synthesis Pathway cluster_trouble Troubleshooting Points cluster_solutions Solutions Start Start: 4-Hydroxycoumarin Reagent Prepare Vilsmeier Reagent (POCl₃ + Anhydrous DMF @ 0-5°C) Start->Reagent ScaleUp Challenge: Scaling Up Start->ScaleUp Reaction Formylation Reaction (Add Substrate, Heat to 60-70°C) Reagent->Reaction Workup Workup (Quench in Ice, Adjust pH) Reaction->Workup LowYield Problem: Low Yield/ Incomplete Reaction Reaction->LowYield Purify Purification (Filter, Wash, Recrystallize) Workup->Purify Product Final Product: 4-Chloro-2-oxo-2H- chromene-3-carbaldehyde Purify->Product Impure Problem: Impure Product/ Purification Difficulty Purify->Impure Sol_Reagent Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) LowYield->Sol_Reagent Sol_Temp Optimize Temperature Control (0-5°C for formation) LowYield->Sol_Temp Sol_TLC Monitor with TLC LowYield->Sol_TLC Sol_Workup Refine Workup (Thorough Washing, pH Control) Impure->Sol_Workup Sol_Recrystal Optimize Recrystallization (Solvent Screening) Impure->Sol_Recrystal Sol_Safety Implement Safety Measures (Jacketed Reactor, Slow Addition) ScaleUp->Sol_Safety

Caption: Workflow for the synthesis of this compound.

References

avoiding dimerization of 4-chloro-2-oxo-2h-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into handling 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. This valuable synthetic intermediate is prone to dimerization, a common challenge that can significantly impact reaction yields and purity. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a useful building block?

A1: this compound is a highly versatile bifunctional molecule.[1][2][3] It belongs to the coumarin family, a class of compounds known for a wide range of biological activities.[4] Its structure features an aldehyde group and a reactive vinyl chloride moiety, making it a valuable precursor for synthesizing a diverse array of fused heterocyclic compounds and 3,4-substituted coumarins.[1][5] These derivatives are of significant interest in medicinal chemistry and materials science.[2][3]

Q2: What is dimerization in the context of this compound, and why is it a problem?

A2: Dimerization is a side reaction where two molecules of this compound react with each other to form a larger, unwanted byproduct. This process consumes the starting material, leading to reduced yields of the desired product and complicating the purification process due to the need to separate the dimer from the target molecule.

Q3: What are the primary factors that promote the dimerization of this compound?

A3: The dimerization is primarily promoted by the presence of bases, elevated temperatures, and prolonged reaction times. The aldehyde's electron-withdrawing nature makes the coumarin ring system susceptible to nucleophilic attack, which can initiate dimerization, especially under basic conditions.

Q4: How can I detect the formation of the dimer in my reaction mixture?

A4: The presence of the dimer can typically be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will appear as a distinct, usually less polar, spot compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a unique set of signals for the dimer, which will differ from the monomeric aldehyde.[6][7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of a compound with double the molecular weight of the starting material.

Troubleshooting Guide: Avoiding Dimerization

This section provides a systematic approach to diagnosing and resolving issues related to the dimerization of this compound during your experiments.

Issue: Significant Dimer Formation Observed by TLC/NMR

The appearance of a major byproduct corresponding to the dimer indicates that the reaction conditions are favoring this unwanted pathway.

Root Cause Analysis & Corrective Actions

The dimerization of this compound can be understood as a self-condensation reaction, conceptually similar to an aldol or Knoevenagel-type condensation.[10][11][12] The presence of a base can deprotonate any available acidic protons, or a nucleophile can attack the aldehyde, initiating a cascade that leads to the dimer.

Diagram: Proposed Dimerization Pathway

Dimerization_Pathway cluster_monomer1 Monomer 1 (Nucleophile Precursor) cluster_monomer2 Monomer 2 (Electrophile) cluster_reaction Dimerization M1 4-chloro-2-oxo-2H- chromene-3-carbaldehyde Enolate Enolate Intermediate M1->Enolate Base Intermediate Aldol-type Adduct Enolate->Intermediate Nucleophilic Attack on Aldehyde M2 4-chloro-2-oxo-2H- chromene-3-carbaldehyde M2->Intermediate Dimer Final Dimer Intermediate->Dimer Dehydration/ Rearrangement

Caption: Proposed base-catalyzed dimerization pathway.

Experimental Protocols for Minimizing Dimerization

Here are detailed protocols and considerations to mitigate dimer formation.

1. Control of Basicity

The choice and amount of base are critical. Strong bases can accelerate the formation of the reactive enolate intermediate, leading to rapid dimerization.

  • Protocol:

    • Select a Weaker Base: If your reaction requires a base, opt for milder, non-nucleophilic organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, instead of strong inorganic bases like NaOH or KOH.[10]

    • Use Catalytic Amounts: Employ the base in catalytic quantities (0.1-0.2 equivalents) rather than stoichiometric amounts, unless the reaction mechanism absolutely requires it.

    • Slow Addition: If a stronger base is necessary, add it slowly to the reaction mixture at a low temperature to control its concentration and minimize side reactions.

2. Temperature Management

Higher temperatures increase the rate of all reactions, including the undesired dimerization.

  • Protocol:

    • Start at Low Temperature: Begin your reaction at 0 °C or even -20 °C, especially during the addition of reagents.

    • Monitor and Adjust: Use TLC to monitor the reaction progress. If the desired reaction is sluggish, allow the temperature to rise slowly to room temperature. Avoid heating unless absolutely necessary.

    • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling bath (ice-water, ice-salt, or a cryocooler).

3. Reaction Time and Monitoring

Prolonged reaction times provide more opportunity for side reactions to occur.

  • Protocol:

    • Frequent Monitoring: Monitor the reaction closely by TLC at regular intervals (e.g., every 15-30 minutes).

    • Prompt Quenching: As soon as the starting material is consumed or the desired product formation plateaus, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution) to neutralize the base and halt the reaction.

4. Solvent Selection

The choice of solvent can influence reaction rates and the stability of intermediates.

  • Protocol:

    • Aprotic Solvents: Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). Protic solvents like ethanol or methanol can potentially participate in side reactions.

    • Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried to prevent hydrolysis of the chloro group or other moisture-sensitive reactions.[13]

Data Summary: Impact of Conditions on Dimerization
ParameterCondition to AVOIDRecommended ConditionRationale
Base Strong (e.g., NaOH, NaOEt)Weak, non-nucleophilic (e.g., TEA, DIPEA)Minimizes formation of the reactive enolate intermediate.
Temperature > Room Temperature / Reflux0 °C to Room TemperatureReduces the rate of the undesired dimerization reaction.
Reaction Time Prolonged / OvernightMonitor closely and quench upon completionLimits the time for the side reaction to occur.
Solvent Protic (e.g., Ethanol)Anhydrous Aprotic (e.g., DCM, THF)Prevents solvent participation in side reactions.

Workflow Diagram: Experimental Setup to Avoid Dimerization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware under Vacuum/Heat Solvent Use Anhydrous Aprotic Solvent Start->Solvent Inert Set up under Inert Atmosphere (N₂/Ar) Solvent->Inert Cool Cool Reaction to 0 °C Add_Reactants Add this compound and other reactants Cool->Add_Reactants Add_Base Slowly Add Catalytic Amount of Weak Base Add_Reactants->Add_Base Monitor Monitor by TLC every 15-30 min Add_Base->Monitor Quench Quench with Mild Acid (e.g., sat. NH₄Cl) Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Recommended workflow to minimize dimerization.

By implementing these strategic considerations and protocols, you can significantly suppress the dimerization of this compound, leading to cleaner reactions, higher yields, and more reliable experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Coumarin Scaffold

The 2-oxo-2H-chromene, commonly known as coumarin, represents a privileged heterocyclic scaffold in medicinal chemistry and organic synthesis.[1][2] Molecules built upon this core structure are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Within this class, 4-halo-3-formylcoumarins, such as 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and its 4-bromo analog, serve as exceptionally versatile building blocks. Their unique arrangement of functional groups—a reactive aldehyde and a displaceable halogen on a conjugated system—opens avenues for complex molecular construction.

This guide provides an in-depth comparison of the reactivity of 4-chloro- and 4-bromo-2-oxo-2H-chromene-3-carbaldehyde. We will dissect their structural and electronic properties to explain the observed differences in reactivity, supported by mechanistic principles and detailed experimental protocols for key transformations. This analysis is designed to empower researchers in drug development and synthetic chemistry to make informed decisions when selecting the optimal reagent for their specific application.

Structural and Electronic Landscape

The reactivity of these compounds is dictated by the interplay of several functional groups within the coumarin core. The system features an α,β-unsaturated lactone, a formyl group at the C3 position, and a halogen at the C4 position. This configuration creates two primary sites for chemical reactions:

  • The C3-Carbaldehyde: The aldehyde group is a classic electrophilic center, susceptible to nucleophilic addition and condensation reactions.

  • The C4-Halogen: The halogen at C4 is positioned on a vinylogous acyl system, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions.

The key to understanding the comparative reactivity lies in the electronic influence of the C4 halogen (chlorine vs. bromine) on these two reactive centers.

G cluster_molecule 4-Halo-2-oxo-2H-chromene-3-carbaldehyde cluster_analysis Key Reactive Sites & Electronic Effects molecule molecule Nuc_Add Nucleophilic Addition/Condensation (e.g., Knoevenagel) Nuc_Add->molecule C3 Aldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) (Addition-Elimination) SNAr->molecule C4 Position Inductive Inductive Effect (-I) Halogen pulls electron density Inductive->Nuc_Add Inductive->SNAr Leaving_Group Leaving Group Ability C-X bond cleavage Leaving_Group->SNAr

Caption: Key reactive sites and influencing electronic effects.

Comparative Reactivity: A Mechanistic Deep Dive

The choice between the 4-chloro and 4-bromo derivative is not arbitrary; it allows for the fine-tuning of reaction rates and conditions based on fundamental chemical principles.[4]

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This is arguably the most significant reaction for these scaffolds, enabling the introduction of a wide variety of nucleophiles (amines, thiols, alkoxides) at the C4 position. The reaction proceeds via a two-step addition-elimination mechanism.[5][6][7]

  • Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

  • Step 2 (Fast): The halide is eliminated, restoring the aromatic system and yielding the substituted product.

The relative reactivity of the chloro vs. bromo compound is determined by two competing factors:

  • Inductive Effect (-I): Halogens are electronegative and withdraw electron density inductively. This effect stabilizes the negatively charged Meisenheimer complex formed in the rate-determining step. Since chlorine is more electronegative than bromine, it exerts a stronger -I effect, leading to greater stabilization of the intermediate. This factor accelerates the reaction.[7]

  • Leaving Group Ability: The ease with which the halide departs in the second step depends on the carbon-halogen (C-X) bond strength and the stability of the resulting halide ion. The C-Br bond is weaker than the C-Cl bond, and bromide (Br⁻) is a better leaving group than chloride (Cl⁻).[8] This factor would favor the bromo derivative.

The Verdict: In most SNAr reactions on activated aromatic systems, the formation of the stabilized intermediate (Step 1) is the rate-determining step.[7] Therefore, the inductive effect of the halogen is the dominant factor governing reactivity. This leads to a clear reactivity trend:

4-Chloro- > 4-Bromo-

The stronger electron-withdrawing nature of chlorine makes the C4 position more electrophilic and better able to stabilize the incoming negative charge, resulting in a faster reaction rate. This is supported by studies on related 4-halocoumarins where the rate of nucleophilic displacement follows the order Cl > Br > I.[4]

Reactivity of the C3-Carbaldehyde

The aldehyde group readily participates in reactions such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[3][9] The reactivity here is governed by the electrophilicity of the carbonyl carbon.

A stronger electron-withdrawing group at the adjacent C4 position will pull electron density away from the aldehyde, making its carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Following the same logic as above:

  • Chlorine's stronger inductive effect (-I) will render the aldehyde carbon more electrophilic than bromine's will.

The Verdict: The 4-chloro derivative is expected to exhibit slightly higher reactivity at the aldehyde position compared to the 4-bromo derivative. While this difference may be less pronounced than at the C4 position, it can influence reaction times and catalyst requirements.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties and their predicted impact on the reactivity of the two compounds.

Property / FeatureThis compound4-Bromo-2-oxo-2H-chromene-3-carbaldehydePredicted Impact on Reactivity
Halogen Electronegativity Higher (3.16 Pauling scale)Lower (2.96 Pauling scale)Higher electronegativity enhances the inductive effect.
Inductive Effect (-I) StrongerWeakerThe stronger -I effect of Cl increases the electrophilicity of both C4 and the C3-aldehyde carbon.
C-X Bond Strength Stronger (C-Cl)Weaker (C-Br)[8]A weaker C-Br bond favors faster elimination in the second step of SNAr.
Leaving Group Ability Good (Cl⁻)Excellent (Br⁻)[8]Br⁻ is a better leaving group than Cl⁻.
Predicted SNAr Reactivity Higher LowerThe rate-determining step is stabilized more effectively by the stronger inductive effect of chlorine.
Predicted Aldehyde Reactivity Higher LowerThe aldehyde is rendered more electrophilic by the stronger inductive pull of chlorine.

Experimental Protocols: Putting Theory into Practice

To provide a practical context for these principles, we present standardized protocols for two key transformations. These methods serve as a validated starting point for comparative studies.

Protocol 1: Domino Amination-Knoevenagel Condensation

This protocol, adapted from established literature, demonstrates both the SNAr reactivity at C4 and the subsequent condensation at the C3-aldehyde in a one-pot domino reaction.[9] This sequence is highly efficient for generating complex coumarin derivatives.

G start Combine Reactants react 4-Halo-Coumarin (1 equiv.) Active Methylene Compound (1.2 equiv.) Secondary Amine (2.2 equiv.) Ethanol (Solvent) start->react stir Stir at Room Temperature (e.g., 40-60 min) react->stir monitor Monitor by TLC stir->monitor workup Work-Up Reduce solvent, add cold water monitor->workup Reaction Complete filter Filter Precipitate workup->filter purify Purify Recrystallize from Ethanol filter->purify product Final Product purify->product

Caption: Workflow for Domino Amination-Knoevenagel Condensation.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the 4-halo-3-formylcoumarin (1.0 mmol) in ethanol (10 mL), add the active methylene compound (e.g., methyl cyanoacetate, 1.2 mmol) and a secondary amine (e.g., pyrrolidine, 2.2 mmol).

  • Reaction Execution: Stir the mixture at room temperature. The reaction with the 4-chloro derivative is expected to proceed faster. For example, literature suggests a reaction time of approximately 40 minutes for the chloro analog.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-Up: Upon completion, reduce the solvent volume under vacuum. Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Protocol 2: Halogen-Exchange Fluorination (Halex Reaction)

While not a direct comparison of the target molecules, the behavior of 4-chloro-2H-chromene-3-carbaldehydes in Halex reactions provides insight into C-X bond reactivity. An attempt to replace chlorine with fluorine using KF can lead to unexpected cascade transformations, highlighting the high reactivity of the system.[10]

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask, combine 4-chloro-2H-chromene-3-carbaldehyde (1.0 mmol) and potassium fluoride (KF, 2.0-3.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO, 5 mL).

  • Reaction Execution: Heat the mixture (e.g., to 100-120 °C) and stir.

  • Monitoring and Analysis: Monitor the reaction by TLC. It is crucial to analyze the products carefully, as self-condensation or other side reactions may occur instead of a simple halogen exchange, particularly with this substrate.[10]

Conclusion and Field-Proven Insights

The analysis strongly indicates that This compound is the more reactive of the two building blocks. This heightened reactivity, stemming from the superior inductive effect of chlorine, manifests in faster reaction rates for both nucleophilic substitution at C4 and nucleophilic additions at the C3-aldehyde.

Practical Recommendations for Researchers:

  • For Speed and Efficiency: When aiming for high throughput or reacting with less potent nucleophiles, the 4-chloro derivative is the superior choice. Its enhanced electrophilicity can drive reactions to completion more quickly and under milder conditions.

  • For Control and Alternative Chemistries: The 4-bromo derivative , while less reactive in SNAr, offers distinct advantages. Its presence allows for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where aryl bromides are typically more reactive than aryl chlorides. This opens up a different dimension of synthetic possibilities that are less accessible with the chloro analog.

  • Cost and Availability: In many cases, chloro-aromatic compounds are more commercially available and cost-effective than their bromo counterparts, which can be a significant factor in process development and scale-up.

Ultimately, the selection between these two powerful synthons is a strategic decision. By understanding the fundamental principles of their reactivity, chemists can harness their distinct properties to achieve specific synthetic goals with greater precision and efficiency.

References

A Comparative Guide to the Biological Activity of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and Other Coumarins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the coumarin scaffold stands as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological prowess of a specific synthetic coumarin, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, against other notable coumarin derivatives. By synthesizing data from various studies and presenting detailed experimental methodologies, we aim to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Coumarins: A Versatile Pharmacophore

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and have long been recognized for their diverse pharmacological properties.[1][2] Their structural versatility allows for a wide range of substitutions, leading to a vast library of natural and synthetic derivatives with activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4] The core 2H-chromen-2-one structure serves as an excellent starting point for medicinal chemists to design and synthesize novel molecules with enhanced potency and selectivity.

Spotlight on this compound: A Synthetic Coumarin of Interest

This compound is a synthetic derivative that has garnered attention as a versatile intermediate in the synthesis of more complex heterocyclic systems. Its reactive chloro and carbaldehyde functionalities at the 3 and 4 positions of the coumarin ring make it a valuable building block for creating a diverse array of novel compounds. While extensive direct comparative studies on its biological activity are still emerging, preliminary research suggests that derivatives synthesized from this scaffold possess significant therapeutic potential.

Comparative Biological Activity: An In-depth Analysis

This section will delve into a comparative analysis of the anticancer and antimicrobial activities of this compound and other well-characterized coumarin derivatives. To ensure an objective comparison, we will focus on data obtained from standardized assays against common cancer cell lines and bacterial strains where available.

Anticancer Activity

Coumarins exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[5] The efficacy of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

While specific IC50 values for this compound against common cancer cell lines such as MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) are not extensively reported in publicly available literature, numerous studies have documented the potent anticancer activity of other coumarin derivatives against these cell lines. This allows for an indirect comparison and highlights the potential of the coumarin scaffold in cancer therapy.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Various Coumarin Derivatives

Compound/DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference(s)
This compound Data Not AvailableData Not Available-
Compound 15 (a coumarin derivative)1.24-[5]
Compound 16 (a fluorinated coumarin)7.90-[5]
Methotrexate (Chemotherapeutic Agent)49.7926.93[6]
Doxorubicin (Chemotherapeutic Agent)7.676.62[7]
Coumarin-pyridine hybrid 64a2.564.38[1]
Coumarin-1,2,3-triazole hybrid 18c2.66-[1]

Note: The absence of data for this compound underscores the need for further research to fully characterize its anticancer potential.

The data presented in Table 1 showcases the significant anticancer potential of various coumarin derivatives, with some compounds exhibiting IC50 values in the low micromolar range, comparable to or even exceeding the potency of established chemotherapeutic agents in certain cell lines.[1][5][6][7]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Coumarins have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria.[8][9] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. For instance, 2-oxo-4-(phenylamino)-2H-chromene-3-carbaldehyde, synthesized from the parent compound, showed moderate activity against Hafnia alvei, Pseudomonas aeruginosa, and Enterobacter cloacae.[7] Furthermore, derivatives of 7-chloro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde have been reported to exhibit bacteriostatic and bactericidal activity against Staphylococcus aureus, E. coli, and Bacillus cereus.[10]

To provide a comparative perspective, Table 2 summarizes the MIC values of various coumarin derivatives against the common bacterial strains Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Various Coumarin Derivatives

Compound/DerivativeEscherichia coliStaphylococcus aureusReference(s)
Derivatives of this compound Moderate ActivityModerate Activity[7][10]
7-Hydroxycoumarin (7-HC)800200[11]
Indole-3-carbinol (I3C)800400[11]
Osthenol>200062.5[8]
Quinolone-bearing coumarin 7c/7d-6.25[12]
Quinolone-bearing coumarin 8d12.5-[12]
Ciprofloxacin (Standard Antibiotic)--[12]

The data indicates that the antimicrobial activity of coumarins is highly dependent on their substitution patterns. Some derivatives exhibit potent activity against specific bacterial strains, with MIC values in the low µg/mL range, highlighting their potential as leads for new antibiotic development.[11][12]

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are crucial. This section provides detailed methodologies for the key assays discussed in this guide.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow of the MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding compound_prep Prepare Compound Dilutions treat_cells Treat Cells compound_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A schematic workflow of the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[15][16]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria in a suitable broth medium.

  • Serial Dilution of Compound: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).[15]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[16]

Workflow of Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare Bacterial Inoculum prepare_dilutions Prepare Compound Dilutions in Plate inoculate_plate Inoculate Plate prepare_dilutions->inoculate_plate incubate_plate Incubate Plate (18-24h) inoculate_plate->incubate_plate read_mic Read MIC (Lowest concentration with no growth) incubate_plate->read_mic

Caption: A schematic workflow of the broth microdilution assay.

Conclusion and Future Directions

The coumarin scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this compound serves as a valuable synthetic intermediate, a comprehensive understanding of its intrinsic biological activity requires further investigation through direct and comparative studies. The data on other coumarin derivatives, however, strongly supports the continued exploration of this chemical class in the quest for novel anticancer and antimicrobial drugs. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to establish clear structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

A Comparative Guide to the Structural Validation of Synthesized 4-chloro-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical techniques for validating the structure of synthesized 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating system for structural elucidation.

Introduction: The Significance of Coumarin Scaffolds

Coumarin derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific compound, this compound, serves as a versatile scaffold in organic synthesis due to its reactive nature, making it a valuable precursor for a variety of heterocyclic compounds.[1][2] The precise validation of its structure is paramount to ensure the integrity of subsequent research and development.

This guide will compare and contrast the primary analytical methods for structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Synthesis of this compound

The synthesis of the title compound is commonly achieved through the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an activated aromatic compound, in this case, a 4-chlorocoumarin precursor, using a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][4]

Rationale for the Vilsmeier-Haack Reaction: This method is particularly effective for introducing a formyl group onto electron-rich aromatic rings.[4][5] The chloroiminium ion, or Vilsmeier reagent, is a relatively mild electrophile, allowing for selective formylation.[4]

Visualizing the Synthetic Pathway:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-hydroxycoumarin 4-hydroxycoumarin Reaction_Vessel Vilsmeier-Haack Reaction 4-hydroxycoumarin->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: Synthetic workflow for this compound.

Part 1: Spectroscopic Validation Techniques

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to specific protons and carbons in the molecule.

Expected ¹H NMR Data (in CDCl₃):

  • Aromatic protons (4H) will appear as a multiplet in the range of δ 7.3-8.0 ppm.

  • The aldehydic proton (1H) will be a singlet at approximately δ 10.5 ppm.[6]

Expected ¹³C NMR Data (in CDCl₃):

  • The carbonyl carbon of the aldehyde will resonate around δ 185-195 ppm.[6]

  • The carbonyl carbon of the lactone will be in the region of δ 155-165 ppm.

  • Aromatic and vinylic carbons will appear between δ 115-150 ppm.

Comparison with Alternatives: While ¹H NMR provides information about the proton framework, ¹³C NMR is crucial for determining the carbon skeleton. 2D NMR techniques like COSY and HSQC can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Expected IR Data (KBr pellet or ATR):

  • C=O stretching (lactone): A strong absorption band around 1720-1750 cm⁻¹.[7][8]

  • C=O stretching (aldehyde): A strong absorption band around 1670-1690 cm⁻¹.[9]

  • C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.[10]

  • C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Comparison with Alternatives: IR spectroscopy is an excellent complementary technique to NMR. While NMR provides a detailed map of the atomic connectivity, IR quickly confirms the presence of key functional groups, such as the two distinct carbonyl groups in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₀H₅ClO₃), which is approximately 208 g/mol .[11][12] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for coumarins involve the loss of CO (28 Da) from the pyrone ring.[13][14][15]

Comparison with Alternatives: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.[13][14] This is a significant advantage over low-resolution MS. Electrospray ionization (ESI) is a softer ionization technique that is less likely to cause extensive fragmentation, making it useful for confirming the molecular weight.[16][17]

Data Summary Table:

TechniqueInformation ProvidedKey Expected Data for this compound
¹H NMR Proton environment and connectivityAldehydic proton at ~δ 10.5 ppm; Aromatic protons at δ 7.3-8.0 ppm
¹³C NMR Carbon skeletonAldehyde C=O at ~δ 190 ppm; Lactone C=O at ~δ 160 ppm
IR Functional groupsTwo distinct C=O stretching bands (~1740 cm⁻¹ and ~1680 cm⁻¹)
MS Molecular weight and fragmentationMolecular ion peak at m/z ~208 with a characteristic M+2 peak for chlorine

Part 2: Crystallographic Validation

Single-Crystal X-ray Diffraction

For crystalline solids, single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous 3D model of the molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray diffraction, often by slow evaporation of a solvent.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Expected Crystallographic Data: The analysis will yield precise bond lengths, bond angles, and the overall molecular geometry, confirming the connectivity and stereochemistry of the synthesized compound.[18][19][20][21]

Comparison with Other Techniques: While spectroscopic methods provide strong evidence for the proposed structure, X-ray crystallography offers definitive proof. It is the only technique that provides a direct visualization of the molecule in the solid state. However, the major limitation is the requirement for high-quality single crystals, which can be challenging to obtain.

Visualizing the Validation Process:

Validation_Logic cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS XRay Single-Crystal X-ray Diffraction Synthesized_Product->XRay if crystalline Structural_Confirmation Validated Structure NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation XRay->Structural_Confirmation

Caption: Logical workflow for the structural validation of the target compound.

Conclusion

A multi-technique approach is essential for the robust validation of synthesized this compound. NMR spectroscopy provides the foundational evidence of the molecular framework, IR spectroscopy offers rapid confirmation of functional groups, and mass spectrometry verifies the molecular weight and elemental composition. For unambiguous proof of structure, single-crystal X-ray diffraction is the ultimate method, provided a suitable crystal can be obtained. By objectively comparing the data from these orthogonal techniques, researchers can have the highest confidence in the identity and purity of their synthesized compounds.

References

A Senior Application Scientist's Guide to the Antimicrobial Spectrum of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance (AMR), the scientific community is urgently exploring novel chemical scaffolds capable of combating resilient pathogens.[1][2] Chromenes, a class of heterocyclic compounds built on a benzopyran core, have emerged as a particularly promising area of research.[3] This guide provides a comparative analysis of the antimicrobial spectrum of various chromene derivatives, synthesizes the mechanistic insights behind their activity, and presents standardized protocols for their evaluation.

Introduction to Chromenes: A Scaffold of Versatile Bioactivity

Chromene, or benzopyran, is a bicyclic heterocyclic compound that serves as the core structure for a vast number of natural products (e.g., coumarins, flavonoids) and synthetic molecules.[3][4] Their structural diversity, arising from various substitution patterns on the benzene and pyran rings, allows for the fine-tuning of their biological activities.[3] This inherent versatility has made chromene derivatives a focal point in drug discovery, with demonstrated activities including anticancer, anti-inflammatory, antiviral, and, most pertinently, antimicrobial effects.[4][5] They have shown efficacy against a broad range of pathogens, including multidrug-resistant bacteria and fungi, making them valuable leads in the fight against AMR.[1][2]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of chromene derivatives is highly dependent on their specific chemical structure, including the nature and position of substituent groups. Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common bacterial and fungal pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.

Table 1: Comparative Antibacterial Activity of Chromene Derivatives (MIC in µg/mL)

Chromene Derivative ClassSpecific Compound ExampleStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
Halogenated 3-Nitro-2H-Chromenes 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene4 (MDR strain)Not Reported[6]
Halogenated 3-Nitro-2H-Chromenes 6-Chloro-3-nitro-2-phenyl-2H-chromene8-32Not Reported[6]
2-Amino-4H-Chromenes 2-Amino-7-hydroxy-4-phenyl derivative (4b)3.93.9[7]
2-Amino-4H-Chromenes 2-Amino-7-hydroxy-4-phenyl derivative (4c)1.951.95[7]
Chromene-based Azo Dyes Azo dye derivative (13e)0.480.97[7]
Chromene-based Azo Dyes Azo dye derivative (13i)0.0070.007[7]
Standard Antibiotic Ciprofloxacin≤ 0.12 (susceptible)≤ 1 (susceptible)[6][8]

MDR: Multidrug-Resistant

Analysis: The data clearly indicate that specific substitutions dramatically influence antibacterial potency. Halogenated 3-nitro-2H-chromenes show potent activity against multidrug-resistant S. aureus.[6] Furthermore, certain 2-amino-4H-chromenes and particularly chromene-based azo dyes exhibit broad-spectrum activity with exceptionally low MIC values, some even surpassing the potency of standard antibiotics against the tested strains.[7]

Table 2: Comparative Antifungal Activity of Chromene Derivatives (MIC in µg/mL)

Chromene Derivative ClassSpecific Compound ExampleCandida albicansAspergillus nigerReference
Chromone-3-carbonitriles 6-bromochromone-3-carbonitrile5Not Reported[9]
Chromene-based Azo Dyes Azo dye derivative (13e)0.240.48[7]
Chromene-based Azo Dyes Azo dye derivative (13i)0.0150.007[7]
Chromenol-Triazoles Compound 3k22.1–184.2 (µM)Most resistant fungus[10]
Standard Antifungal Fluconazole≤ 2 (susceptible)Not Reported[6]
Standard Antifungal Amphotericin B< 5Not Reported[9]

Analysis: Similar to the antibacterial data, the antifungal spectrum is highly structure-dependent. Chromone-3-carbonitriles and chromene-based azo dyes show significant promise against Candida albicans, a common cause of fungal infections.[7][9] The azo dye derivative 13i, in particular, demonstrates remarkable potency against both C. albicans and A. niger.[7]

Mechanisms of Antimicrobial Action

Chromene derivatives exert their antimicrobial effects through diverse mechanisms, often targeting essential cellular processes.[1][2] This multi-target potential is a key advantage in overcoming resistance.

Key Mechanisms Include:

  • Inhibition of DNA Synthesis: Certain chromenes act as inhibitors of bacterial DNA gyrase and topoisomerases.[2] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting them, chromenes effectively halt cell division and lead to bacterial death.

  • Cell Wall Synthesis Inhibition: Some derivatives interfere with the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][11][12] For example, they can inhibit the MurA enzyme, which catalyzes an early and essential step in this pathway.[11][12]

  • Cell Membrane Disruption: Chromenes can target and disrupt the integrity of the bacterial or fungal cell membrane.[3] This can lead to leakage of essential intracellular components and ultimately cell lysis. Some antifungal chromones are thought to interfere with ergosterol synthesis, a key component of the fungal cell membrane.[10][13]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microbes that are notoriously resistant to conventional antibiotics. Several chromone derivatives have been shown to inhibit biofilm formation in pathogens like C. albicans, a crucial virulence factor.[1][9]

Below is a conceptual diagram illustrating a proposed mechanism of action: the inhibition of a bacterial enzyme.

G cluster_bacterium Bacterial Cell Chromene Chromene Derivative Membrane Cell Membrane Penetration Enzyme Target Enzyme (e.g., DNA Gyrase, MurA) Chromene->Enzyme Binds to active site Process Essential Cellular Process (e.g., DNA Replication, Cell Wall Synthesis) Enzyme->Process Inhibition Inhibition Enzyme->Inhibition Leads to Process->Inhibition Death Cell Death Process->Death Disruption leads to Inhibition->Death

Caption: Proposed mechanism of action for an antimicrobial chromene derivative.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure reproducible and comparable results, standardized methodologies are critical. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[14][15]

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a chromene derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test chromene derivatives

  • Bacterial or fungal isolates (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Workflow Diagram:

G A 1. Prepare Inoculum Adjust microbial suspension to 0.5 McFarland standard C 3. Inoculate Plate Add diluted inoculum to each well (final conc. ~5x10^5 CFU/mL) A->C B 2. Serial Dilution Prepare 2-fold serial dilutions of chromene derivative in broth B->C D 4. Incubation Incubate at 35-37°C for 16-24 hours C->D E 5. Read Results Visually inspect for turbidity. The lowest clear well is the MIC. D->E

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Chromene Stock Solution: Dissolve the chromene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Causality: A high concentration stock is necessary to ensure the final solvent concentration in the assay is non-inhibitory to the microorganism (typically ≤1%).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Trustworthiness: Standardizing the inoculum density is the most critical variable for reproducibility. A non-standardized inoculum will lead to highly variable MIC results.

    • Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve the final target inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation:

    • Dispense 50 µL of broth into all wells of a 96-well plate.

    • Add 50 µL of the highest concentration of the drug to the first column, creating a 100 µL volume.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last drug-containing column.

    • This leaves a series of wells with decreasing concentrations of the chromene derivative.

  • Controls (Self-Validation):

    • Positive Control: A well containing broth and the inoculum, but no drug. This well must show turbidity for the test to be valid.

    • Negative Control: A well containing only sterile broth. This well must remain clear.

    • Standard Antibiotic Control: Run a parallel dilution of a known antibiotic (e.g., ciprofloxacin) to validate the susceptibility of the test organism.

  • Inoculation and Incubation: Add 50 µL of the diluted inoculum prepared in Step 2 to each well (except the negative control). This brings the final volume to 100 µL. Incubate the plate at 35-37°C for 16-24 hours.[16]

  • Result Interpretation: The MIC is the lowest concentration of the chromene derivative at which there is no visible growth (i.e., the well is clear).

Future Perspectives

The potent and broad-spectrum activity of certain chromene derivatives makes them highly attractive candidates for further development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the chromene scaffold for enhanced efficacy and reduced toxicity.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets to understand and overcome potential resistance mechanisms.

  • In Vivo Efficacy and Safety: Moving the most promising compounds from in vitro studies to in vivo animal models to assess their therapeutic potential and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of chromene derivatives with existing antibiotics to enhance their efficacy and combat resistance.[2]

The versatility of the chromene scaffold, combined with its demonstrated antimicrobial prowess, positions it as a cornerstone for the development of next-generation therapeutics in an era of critical need.

References

A Comparative Guide to the Synthetic Routes of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde: A Vilsmeier-Haack Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde stands as a pivotal precursor for the synthesis of a diverse array of bioactive molecules and functional materials.[1][2][3] Its unique structural motif, featuring a reactive aldehyde and a labile chlorine atom on a coumarin scaffold, renders it a versatile building block for medicinal chemists and materials scientists. This guide provides an in-depth comparison of the synthetic strategies for obtaining this valuable intermediate, with a primary focus on the widely employed Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings, compare different activating agents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Predominance of the Vilsmeier-Haack Reaction

The synthesis of this compound is predominantly achieved through the Vilsmeier-Haack formylation of 4-hydroxycoumarin.[4][5][6] This reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9] The process involves the in-situ formation of a Vilsmeier reagent, an electrophilic iminium salt, which then reacts with the enolate of 4-hydroxycoumarin to introduce a formyl group at the C3 position and concomitantly chlorinate the C4 position.

The Underlying Chemistry: A Mechanistic Insight

The Vilsmeier-Haack reaction commences with the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), by an activating agent such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride. This generates the highly electrophilic Vilsmeier reagent, a chloroiminium ion.[7][9][10]

The reaction with 4-hydroxycoumarin proceeds as follows:

  • Tautomerization: 4-Hydroxycoumarin exists in equilibrium with its tautomeric form, 2,4-chromanedione. The enolic hydroxyl group is acidic and readily deprotonated.

  • Formation of the Enolate: In the presence of the Vilsmeier reagent, the enolic hydroxyl group of 4-hydroxycoumarin is attacked, leading to the formation of a highly reactive enolate intermediate.

  • Electrophilic Attack: The electron-rich C3 position of the enolate attacks the electrophilic carbon of the Vilsmeier reagent.

  • Formylation and Chlorination: A cascade of events follows, involving the elimination of a proton and subsequent attack by the chloride ion (from the activating agent) at the C4 position. The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the final product, this compound.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Synthesis of this compound DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + ActivatingAgent Activating Agent (e.g., POCl₃) ActivatingAgent->VilsmeierReagent Hydroxycoumarin 4-Hydroxycoumarin Enolate Enolate Intermediate Hydroxycoumarin->Enolate Reaction with Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate Enolate->IminiumSalt Electrophilic Attack & Chlorination Hydrolysis Aqueous Work-up IminiumSalt->Hydrolysis Product 4-chloro-2-oxo-2H- chromene-3-carbaldehyde Hydrolysis->Product

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

A Comparative Analysis of Activating Agents

While phosphoryl chloride (POCl₃) is the most commonly employed activating agent for the Vilsmeier-Haack reaction, thionyl chloride (SOCl₂) and oxalyl chloride are viable alternatives. The choice of activating agent can significantly impact the reaction's efficiency, work-up procedure, and overall cost-effectiveness.

FeaturePhosphoryl Chloride (POCl₃)Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Moderate to highModerateHigh
Byproducts Phosphoric acid derivativesSulfur dioxide (SO₂), Hydrogen chloride (HCl)Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl)
Work-up Can be complex due to the need to remove non-volatile, acidic phosphorus byproducts.Generally simpler as the primary byproduct (SO₂) is a gas.[11]Considered the cleanest, as all byproducts are gaseous, simplifying purification.
Cost Generally the most economical option.Moderately priced.Typically the most expensive of the three.
Safety Corrosive and reacts violently with water.Corrosive, toxic, and releases toxic gases upon decomposition.Corrosive, toxic, and decomposes to produce toxic gases.

Expert Insight: For routine laboratory-scale synthesis of this compound, phosphoryl chloride remains the reagent of choice due to its cost-effectiveness and proven efficacy. However, for applications where ease of purification and avoidance of phosphorus-containing waste are critical, oxalyl chloride presents a superior, albeit more expensive, alternative. Thionyl chloride offers a middle ground but may lead to less clean reactions in some cases.[12]

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of this compound using the Vilsmeier-Haack reaction with phosphoryl chloride.

Synthesis of this compound

Materials:

  • 4-Hydroxycoumarin

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath. To the flask, add anhydrous N,N-dimethylformamide (3 equivalents).

  • Addition of POCl₃: While stirring, slowly add phosphoryl chloride (3 equivalents) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.

  • Reaction with 4-Hydroxycoumarin: After the addition of POCl₃ is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: To this pre-formed Vilsmeier reagent, add 4-hydroxycoumarin (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt and precipitate the crude product.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.[13] The reported melting point is in the range of 126-130 °C.[14]

Experimental_Workflow Start Start ReagentPrep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->ReagentPrep AddSubstrate Add 4-Hydroxycoumarin (keep temp < 10 °C) ReagentPrep->AddSubstrate Reaction Heat to 60-70 °C (2-4 hours) AddSubstrate->Reaction Workup Pour into Ice-Water (Hydrolysis & Precipitation) Reaction->Workup Isolation Vacuum Filtration & Washing Workup->Isolation Purification Recrystallization (from Ethanol) Isolation->Purification End Pure Product Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is the most direct and widely used method, it is important for researchers to be aware of other potential, albeit less common, synthetic strategies. One such alternative involves the synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from flavanone using phosphorus oxychloride and dimethylformamide.[15] However, this method is specific to the 2-phenyl substituted derivative. For the parent compound, the Vilsmeier-Haack formylation of 4-hydroxycoumarin remains the most practical and efficient route.

Conclusion

The Vilsmeier-Haack reaction stands as the cornerstone for the synthesis of this compound, offering a reliable and scalable method. The choice of activating agent, primarily between phosphoryl chloride, thionyl chloride, and oxalyl chloride, allows for a trade-off between cost and ease of purification. The detailed protocol provided in this guide, coupled with a thorough understanding of the reaction mechanism, equips researchers with the necessary tools to confidently synthesize this valuable intermediate for their diverse research needs.

References

A Senior Application Scientist's Guide to the Mechanistic Landscape of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chromene Scaffold

In the landscape of medicinal chemistry, the coumarin nucleus, a derivative of benzopyranone, represents a "privileged scaffold." Its inherent bioactivity and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. Within this esteemed class, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde emerges not just as a compound of interest in its own right, but more significantly as a versatile precursor for a plethora of derivatives exhibiting potent anti-inflammatory and anticancer activities.[1][2][3] While quantitative efficacy data for the parent aldehyde is not extensively documented in peer-reviewed literature, its derivatives have demonstrated significant potential, often outperforming established drugs in preclinical studies.

This guide provides a comparative analysis of the mechanisms of action of key derivatives of this compound. We will dissect their performance against standard therapeutic agents, provide the underlying experimental data, and furnish detailed protocols for the key assays, empowering researchers to contextualize and advance their own drug discovery efforts.

Part 1: Comparative Analysis of Anti-Inflammatory Mechanisms

Inflammation is a complex biological response orchestrated by a symphony of signaling molecules, with key players including cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of these processes.[4]

Alternative Compound: Indomethacin

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[5] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Chromene Derivatives as Anti-Inflammatory Agents

Derivatives of this compound have shown promising anti-inflammatory properties, suggesting multiple mechanisms of action that may include COX inhibition and modulation of inflammatory signaling pathways. Some derivatives have demonstrated potent anti-inflammatory effects comparable to standard drugs like Indomethacin and Diclofenac.[5][6]

Workflow for Assessing Anti-Inflammatory Potential

The following workflow outlines the key experimental stages for evaluating and comparing the anti-inflammatory properties of novel compounds.

G cluster_0 Initial Screening cluster_1 Cell-Based Assays cluster_2 In vivo Validation a Compound Synthesis (Chromene Derivatives) b In vitro COX-1/COX-2 Inhibition Assay a->b c LPS-stimulated Macrophages (e.g., RAW 264.7) b->c Active Compounds d Quantification of TNF-α and IL-6 (ELISA) c->d e NF-κB Activation Assay (e.g., Luciferase Reporter) c->e f Carrageenan-induced Paw Edema Model (Rat) e->f Lead Compounds g Measurement of Paw Volume f->g

Caption: Experimental workflow for anti-inflammatory drug discovery.

Quantitative Comparison of Anti-Inflammatory Activity
Compound/DrugTarget/AssayIC50 / % InhibitionReference
Indomethacin COX-1 / COX-2Varies by assay[5]
Diclofenac Carrageenan-induced paw edema63.5% inhibition[1]
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide Carrageenan-induced paw edema60.5% inhibition[1]
4-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide Carrageenan-induced paw edema62.3% inhibition[1]
Furochromone Derivative (2f) COX-2IC50 = 13.7 µM[7]
Furochromone Derivative (2f) LOX-5IC50 = 17.3 µM[7]

Part 2: Comparative Analysis of Anticancer Mechanisms

The therapeutic strategy against cancer often involves inducing apoptosis (programmed cell death) in malignant cells. Key pathways include the intrinsic (mitochondrial) pathway, regulated by the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), and the extrinsic pathway. Another successful strategy involves targeting the microtubule dynamics essential for cell division.

Alternative Compound: Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent with a multi-faceted mechanism of action. It intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), all of which can trigger apoptotic cell death.[8] In many tumor cells, Doxorubicin-induced apoptosis is dependent on the activation of the p53 tumor suppressor protein.[9]

Chromene Derivatives as Anticancer Agents

The chromene scaffold is a fertile ground for the development of potent anticancer agents.[8] Derivatives of this compound have been shown to induce apoptosis through various mechanisms, including the disruption of microtubule polymerization and modulation of the intrinsic apoptotic pathway.[10][11]

One of the proposed mechanisms for certain chromene derivatives is the inhibition of tubulin polymerization, similar to colchicine. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

Furthermore, many chromene derivatives have been demonstrated to induce apoptosis by altering the balance of Bcl-2 family proteins. They can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

The diagram below illustrates the intrinsic apoptotic pathway, a common mechanism of action for many anticancer chromene derivatives.

G cluster_0 Upstream Regulation cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Chromene Chromene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chromene->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chromene->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chromene derivatives.

Quantitative Comparison of Anticancer Activity
Compound/DrugCell LineIC50 (µM)Reference
Doxorubicin VariesVaries[8]
Compound 4f (a 2-amino-3-carbonitrile chromene derivative) MCF-7 (Breast)4.74 µg/mL[12]
Compound 4h (a 2-amino-3-carbonitrile chromene derivative) MCF-7 (Breast)21.97 µg/mL[12]
Benzochromene Derivatives Various cancer cell lines4.6 - 21.5[11]
Coumarin-3-carboxamide (14b) HeLa (Cervical)0.75
Coumarin-3-carboxamide (14e) HeLa (Cervical)0.39
Coumarin-3-carboxamide (14b) HepG2 (Liver)4.85
Coumarin-3-carboxamide (14e) HepG2 (Liver)2.62

Part 3: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are paramount. Below are protocols for key assays discussed in this guide.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and control inhibitor (e.g., Indomethacin)

  • 96-well microplate and plate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing Assay Buffer, Heme, and the COX enzyme.

  • Add the test compound or control inhibitor at various concentrations.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Monitor the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay (Luminescent)

This "add-mix-measure" assay quantifies caspase activity as a marker of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Reagent (contains a luminogenic substrate, DEVD-aminoluciferin)

  • Cultured cells (adherent or suspension)

  • Test compounds

  • White-walled 96-well microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and treat with test compounds for the desired time to induce apoptosis.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

  • Mix the contents by gentle shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase activity.

Protocol 3: Western Blot for Bax and Bcl-2 Expression

This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic protein levels.

Materials:

  • Cultured cells and test compounds

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with test compounds, then lyse the cells and quantify the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometry analysis to quantify the protein bands, normalizing to the loading control. Calculate the Bax/Bcl-2 ratio.

Conclusion and Future Directions

The this compound scaffold is a proven platform for generating derivatives with significant therapeutic potential. While direct data on the parent compound is limited, its derivatives exhibit potent anti-inflammatory and anticancer activities through diverse and clinically relevant mechanisms of action. The comparative data presented herein highlights their potential to rival, and in some cases exceed, the efficacy of established drugs in preclinical models.

Future research should focus on elucidating the precise molecular targets of the most active derivatives, optimizing their pharmacokinetic and safety profiles, and exploring their efficacy in in vivo cancer and inflammation models. The detailed protocols provided in this guide offer a robust framework for such investigations, paving the way for the development of next-generation therapies based on the versatile chromene core.

References

A Comparative Toxicological Profile of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Coumarin Derivatives

Coumarins, a class of benzopyrone-containing secondary metabolites, are ubiquitous in the plant kingdom and form the structural core of numerous synthetic compounds with a broad spectrum of pharmacological activities.[1] Their applications span from fragrances and cosmetics to pharmaceuticals, including anticoagulants, anti-cancer agents, and anti-inflammatory drugs.[1][2] However, the therapeutic potential of coumarins is often shadowed by their toxicological profiles, most notably hepatotoxicity.[3][4] The metabolic activation of the coumarin scaffold can lead to reactive intermediates, posing a significant challenge in drug development.[5][6]

This guide provides a comparative toxicological overview of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde , a synthetic coumarin derivative with potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[7] Due to the limited direct toxicological data available for this specific compound, this guide will compare it with three key coumarin analogues to provide a contextual understanding of its potential risks:

  • Coumarin: The parent compound, whose toxicity is well-documented.

  • Warfarin: A widely used anticoagulant and a potent, highly toxic coumarin derivative.

  • 7-Hydroxycoumarin (Umbelliferone): A major human metabolite of coumarin with significantly lower toxicity.

By examining the structure-activity relationships and established toxicological data of these comparators, we can infer a likely toxicological profile for this compound and outline a strategic approach for its comprehensive safety assessment.

Toxicological Profile of this compound: What We Know

Direct and comprehensive toxicological data for this compound is scarce in publicly available literature. However, one study provides a critical insight into its acute toxicity. When administered to rats at a dose of 540 mg/kg body weight, which was determined to be the LD50, it resulted in pronounced intoxication after 6 hours and a 40% mortality rate.[2] This suggests a significant level of acute toxicity. The presence of a chlorine atom at the 4-position and an aldehyde group at the 3-position are expected to influence its reactivity and metabolic fate, potentially contributing to its toxic effects.[7]

Comparative Toxicological Analysis

To better understand the potential hazards of this compound, a comparison with well-characterized coumarin derivatives is essential.

CompoundStructureAcute Toxicity (LD50, oral, rat)Primary Toxicological ConcernsNotes
This compound Chemical structure of this compound540 mg/kg[2]High acute toxicity, potential for hepatotoxicity and genotoxicity (inferred)Limited data available. The chloro and aldehyde groups may enhance reactivity.
Coumarin Chemical structure of Coumarin293 mg/kg[8][9]Hepatotoxicity, carcinogenic in rodents.[10][8]Toxicity is species-dependent and linked to metabolic activation to a toxic 3,4-epoxide.[10][5]
Warfarin Chemical structure of Warfarin11 - 323 mg/kg[11]High anticoagulant activity leading to hemorrhage, teratogenic.[12][13]A potent vitamin K antagonist.[13]
7-Hydroxycoumarin Chemical structure of 7-Hydroxycoumarin>10,000 mg/kg[14]Low toxicity.[14]Major human metabolite of coumarin, considered a detoxification product.[8]
Mechanistic Insights and Structure-Toxicity Relationships

The toxicity of many coumarins is intrinsically linked to their metabolism. In rodents, coumarin is primarily metabolized via a 3,4-epoxidation pathway, leading to the formation of a reactive epoxide intermediate that is hepatotoxic and carcinogenic.[5][15] In contrast, humans predominantly metabolize coumarin through a 7-hydroxylation pathway, yielding the much less toxic 7-hydroxycoumarin.[8]

For this compound, the presence of substituents at the 3 and 4 positions blocks the formation of the toxic 3,4-epoxide. However, the chloro and aldehyde groups introduce new reactive centers. The electron-withdrawing nature of these groups could influence the overall electronic properties of the molecule, potentially leading to different metabolic pathways and toxicological outcomes. Further investigation is required to elucidate its metabolic fate and the specific mechanisms of its toxicity.

Recommended Experimental Workflows for Toxicological Assessment

A comprehensive toxicological evaluation of this compound should include a battery of in vitro and in vivo assays to assess its cytotoxicity, genotoxicity, and potential for organ-specific toxicity.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the concentration range at which a compound exhibits cellular toxicity and for understanding the mechanisms of cell death.

Caption: General workflow for in vitro cytotoxicity assessment.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity Assays

These assays are designed to detect DNA damage or mutations caused by a chemical.

Caption: Workflow for in vitro genotoxicity assessment.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[12][16]

  • Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Plate Incorporation Method: To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Toxicology Studies

Following in vitro screening, in vivo studies in animal models are necessary to understand the systemic toxicity and identify target organs.

Caption: Workflow for an acute oral toxicity study.

Conclusion and Future Directions

The available data, though limited, suggests that this compound possesses significant acute toxicity. Its structural features differentiate it from the parent coumarin, precluding a direct read-across of toxicological data. The presence of chloro and aldehyde moieties necessitates a thorough investigation into its specific metabolic pathways and potential for forming reactive metabolites.

For researchers and drug development professionals considering this scaffold, a tiered approach to toxicological assessment is paramount. Initial in vitro cytotoxicity and genotoxicity screens are essential to establish a preliminary safety profile and guide further development. Should the compound show promise, comprehensive in vivo studies, including repeated-dose toxicity and pharmacokinetic assessments, will be crucial to fully characterize its toxicological properties and determine its therapeutic window. The experimental protocols provided in this guide offer a foundational framework for conducting these critical safety evaluations.

References

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4-Chloro-2-oxo-2h-chromene-3-carbaldehyde

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